6-Amino-3-bromopicolinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGPVQQWFHMKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695082 | |
| Record name | 6-Amino-3-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884541-48-4 | |
| Record name | 6-Amino-3-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3-bromopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Amino-3-bromopicolinonitrile molecular structure and weight
An In-Depth Technical Guide to 6-Amino-3-bromopicolinonitrile
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its molecular characteristics, synthesis, and applications, grounding the discussion in established chemical principles and field-proven insights.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative. The strategic placement of its functional groups—an amino group, a bromine atom, and a nitrile group on the pyridine core—makes it a highly versatile reagent. The pyridine ring is a common scaffold in medicinal chemistry, and the specific arrangement of substituents in this molecule offers multiple reaction sites for building more complex molecular architectures. The amino group can act as a nucleophile or be diazotized, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the nitrile group can be hydrolyzed or reduced. This trifecta of reactivity makes it a valuable starting material for creating libraries of novel compounds in the pursuit of new therapeutic agents.[1][2]
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and properties is fundamental to its application in research and development.
Molecular Identity and Weight
The foundational data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 884541-48-4 | [3] |
| Molecular Formula | C₆H₄BrN₃ | [3][4][5] |
| Molecular Weight | 198.02 g/mol | [3][6] |
| IUPAC Name | 6-amino-3-bromopyridine-2-carbonitrile | |
| SMILES | N#CC1=NC(N)=CC=C1Br | [3] |
Structural Representation
The molecule consists of a central pyridine ring. A nitrile group (-C≡N) is located at position 2, defining it as a "picolinonitrile." A bromine atom (-Br) is at position 3, and an amino group (-NH₂) is at position 6.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties, which are crucial for designing reaction conditions and predicting the compound's behavior.
| Property | Value | Details |
| Polar Surface Area (PSA) | 62.70 Ų | [7] |
| LogP (predicted) | 1.88 | [7] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [3] |
Synthesis and Reactivity
While specific, detailed industrial synthesis routes are often proprietary, a plausible and chemically sound laboratory-scale synthesis can be proposed based on established pyridine chemistry.
Proposed Synthetic Workflow
A logical approach involves the bromination of a readily available precursor, 6-aminopicolinonitrile. The amino group is an ortho-para director, but steric hindrance from the existing nitrile and pyridine nitrogen can influence the regioselectivity of the bromination.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions.
-
Dissolution: Dissolve 1.0 equivalent of 6-aminopicolinonitrile in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Bromination: Cool the solution in an ice bath. Add 1.0-1.1 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise over 30 minutes. The choice of NBS over elemental bromine is a key experimental decision to ensure a milder reaction and minimize over-bromination, thereby enhancing process control and safety.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching & Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography to yield the pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[1][3] Its structure is a key component in the development of various therapeutic agents, particularly kinase inhibitors.[8]
Role as a Pharmaceutical Building Block
The distinct functional groups allow for sequential, controlled modifications. For example, the bromine atom can be used as a handle for a palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl group. Subsequently, the amino group can be acylated or used in a condensation reaction to build out another part of the target molecule. This systematic approach is fundamental to modern medicinal chemistry.
Caption: Role as a building block in multi-step drug synthesis.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
This guide is intended for use by qualified professionals and researchers. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 3. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-AMINO-6-BROMOPICOLINONITRILE | CAS#:849353-22-6 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 6-Amino-3-bromopicolinonitrile
Introduction
6-Amino-3-bromopicolinonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the amino, bromo, and cyano functionalities allows for diverse downstream chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a robust and well-established synthetic pathway to this compound, offering not only a step-by-step protocol but also the underlying chemical principles that govern the transformation.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through the direct, regioselective bromination of a readily available starting material, 6-aminopicolinonitrile. The directing effects of the substituents on the pyridine ring are paramount to the success of this strategy. The amino group at the 6-position is a strong activating group and an ortho-, para-director. The cyano group at the 2-position is a deactivating group and a meta-director. The interplay of these electronic effects favors the introduction of an electrophile, such as a bromine atom, at the 3- and 5-positions. Careful control of the reaction conditions allows for the selective synthesis of the desired 3-bromo isomer.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the bromination of activated pyridine rings.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Aminopicolinonitrile | ≥97% | Commercially Available[1] |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Saturated Sodium Thiosulfate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminopicolinonitrile (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes. The use of NBS is advantageous as it provides a slow, controlled release of bromine, which helps in minimizing the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium thiosulfate solution to consume any unreacted NBS.
-
Aqueous Work-up: Remove the acetonitrile under reduced pressure. To the residue, add dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mechanistic Insights
The regioselectivity of the bromination reaction is governed by the electronic properties of the substituents on the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.
References
An In-depth Technical Guide to 6-Amino-3-bromopicolinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-bromopicolinonitrile is a substituted aminopyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine ring functionalized with an amino, a bromo, and a nitrile group, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its current and potential applications in drug discovery and materials science.
Chemical Identity and Physical Properties
This compound is identified by the CAS number 884541-48-4.[1][2] Its molecular formula is C₆H₄BrN₃, corresponding to a molecular weight of 198.02 g/mol .[2][3]
Structure:
References
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Solubility in Common Organic Solvents
Introduction: The Central Role of Solubility in Scientific Innovation
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a profound understanding of solubility in organic solvents is not merely academic; it is a critical determinant for the success of a vast array of applications. From designing robust synthetic routes and developing effective purification strategies to formulating viable drug candidates, the ability to predict and manipulate solubility is paramount.
This guide provides a comprehensive exploration of the principles governing solubility in organic solvents. We will delve into the theoretical underpinnings, present a practical overview of common solvents, detail rigorous experimental methodologies for solubility determination, and discuss the multifaceted factors that influence this crucial property. Our approach is to blend established scientific principles with field-proven insights to empower you to make informed decisions in your work.
Fundamental Principles of Solubility: A Molecular Perspective
The dissolution of a solute in a solvent is a complex interplay of intermolecular forces and thermodynamic principles. At its core, the process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
"Like Dissolves Like": The Polarity Paradigm
The adage "like dissolves like" serves as a foundational, qualitative guideline for predicting solubility. It posits that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solutes: These molecules possess a net dipole moment due to an uneven distribution of electron density. They contain polar bonds (e.g., O-H, N-H, C=O) and often have asymmetrical shapes. Polar solutes, such as sugars and many salts, tend to dissolve in polar solvents like water, ethanol, and acetone.
-
Nonpolar Solutes: These molecules have no significant net dipole moment. They are typically composed of nonpolar bonds (e.g., C-H, C-C) and have symmetrical structures. Nonpolar solutes, like oils and waxes, dissolve in nonpolar solvents such as hexane, toluene, and diethyl ether.
The underlying principle is that the energy gained from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
Caption: The "Like Dissolves Like" Principle.
A Deeper Dive: Intermolecular Forces
The "polarity" of a molecule is a macroscopic manifestation of its underlying intermolecular forces (IMFs).
-
Hydrogen Bonding: This is the strongest type of IMF and occurs in molecules containing hydrogen bonded to a highly electronegative atom (N, O, or F). Solvents that can act as hydrogen bond donors and/or acceptors (e.g., alcohols, water) are highly effective at dissolving solutes with similar capabilities.
-
Dipole-Dipole Interactions: These forces exist between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another. Solvents like acetone and ethyl acetate exhibit strong dipole-dipole interactions.
-
Van der Waals Forces (London Dispersion Forces): These are the weakest IMFs and exist in all molecules, arising from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.
The Thermodynamics of Solvation
The spontaneity of the dissolution process is governed by the change in Gibbs free energy (ΔG):
ΔG = ΔH_soln - TΔS_soln
For dissolution to be spontaneous, ΔG must be negative.
-
Enthalpy of Solution (ΔH_soln): This represents the net energy change. It can be broken down into three steps:
-
ΔH₁: Energy required to break solute-solute interactions (endothermic).
-
ΔH₂: Energy required to break solvent-solvent interactions (endothermic).
-
ΔH₃: Energy released from forming solute-solvent interactions (exothermic).
ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃
-
-
Entropy of Solution (ΔS_soln): This represents the change in disorder. Typically, the dissolution of a solid in a liquid leads to an increase in entropy (ΔS > 0), which favors the dissolution process.
A Practical Guide to Common Organic Solvents
The choice of solvent is a critical decision in experimental design. Solvents are often classified based on their polarity and their ability to participate in hydrogen bonding.
Caption: Classification of Common Organic Solvents.
-
Polar Protic Solvents: These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors. They are effective at solvating both cations and anions. Examples include water, methanol, and ethanol.
-
Polar Aprotic Solvents: These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but less effective at solvating anions. Examples include dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone.
-
Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating ions. They interact primarily through van der Waals forces. Examples include hexane, toluene, and carbon tetrachloride.
Table 1: Properties of Common Organic Solvents
| Solvent | Class | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Hexane | Nonpolar | C₆H₁₄ | 69 | 0.655 | 1.88 |
| Toluene | Nonpolar | C₇H₈ | 111 | 0.867 | 2.38 |
| Diethyl Ether | Nonpolar | (C₂H₅)₂O | 34.6 | 0.713 | 4.34 |
| Dichloromethane | Polar Aprotic | CH₂Cl₂ | 39.6 | 1.326 | 9.08 |
| Acetone | Polar Aprotic | (CH₃)₂CO | 56 | 0.784 | 20.7 |
| Acetonitrile (ACN) | Polar Aprotic | CH₃CN | 82 | 0.786 | 37.5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | 189 | 1.092 | 46.7 |
| Ethanol | Polar Protic | C₂H₅OH | 78 | 0.789 | 24.5 |
| Methanol | Polar Protic | CH₃OH | 65 | 0.792 | 32.7 |
| Water | Polar Protic | H₂O | 100 | 0.997 | 80.1 |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility remains the gold standard, particularly in drug development where precision is critical. It is important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon dilution in an aqueous buffer. This is a high-throughput method that often overestimates the true solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound is constant.
The Shake-Flask Method for Thermodynamic Solubility: A Step-by-Step Protocol
The shake-flask method, as described by regulatory bodies like the OECD, is a widely accepted method for determining thermodynamic solubility.
Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.
Materials:
-
Analyte (solid compound)
-
Solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Analytical balance
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Preparation: Add an excess amount of the solid analyte to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifugation can be used for faster separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in units of mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Method.
Factors Influencing Solubility in Organic Solvents
Effect of Solute Structure
-
Functional Groups: The presence of polar functional groups (-OH, -COOH, -NH₂) that can participate in hydrogen bonding generally increases solubility in polar solvents.
-
Molecular Size and Shape: For a homologous series, larger molecules often have lower solubility due to stronger intermolecular forces in the solid state. Branching can increase solubility by disrupting crystal packing.
-
Crystal Lattice Energy: For solid solutes, the energy of the crystal lattice must be overcome for dissolution to occur. A high lattice energy (indicative of a very stable crystal) will decrease solubility. Polymorphism, the existence of different crystal forms, can lead to different measured solubilities for the same compound.
Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).
-
If ΔH_soln > 0 (endothermic), increasing the temperature will increase solubility, according to Le Chatelier's principle. This is the most common scenario for solids dissolving in liquids.
-
If ΔH_soln < 0 (exothermic), increasing the temperature will decrease solubility.
Conclusion: A Foundational Pillar of Chemical Science
A comprehensive grasp of solubility in organic solvents is indispensable for the modern scientist. By combining a theoretical understanding of intermolecular forces and thermodynamics with rigorous experimental practice, researchers can effectively control and predict the behavior of chemical systems. The principles and protocols outlined in this guide serve as a robust framework for navigating the complexities of solubility, enabling more efficient experimental design, accelerating the drug discovery process, and fostering innovation across the chemical sciences.
Spectroscopic Characterization of 6-Amino-3-bromopicolinonitrile: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-bromopicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthetic products. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound.
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data for this compound (CAS 884541-48-4) could not be located. Therefore, this guide is based on theoretical predictions derived from the compound's structure, established spectroscopic principles, and comparative analysis with structurally related molecules. The information presented herein is intended to serve as a predictive reference for researchers working with this compound.
Molecular Structure and Overview
This compound possesses a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 3-position, and a nitrile group at the 2-position. This arrangement of functional groups gives rise to a unique electronic and steric environment, which is reflected in its spectroscopic signatures.
The Strategic deployment of 6-Amino-3-bromopicolinonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical scaffolds. These molecular frameworks serve as the foundation upon which functionality and specificity are built, guiding the journey from a mere concept to a life-changing medicine. Among these pivotal building blocks, 6-Amino-3-bromopicolinonitrile has emerged as a molecule of significant interest, a quiet yet powerful architect in the design of targeted therapies. Its unique trifunctional nature—an aminopyridine core, a strategically placed bromine atom, and a reactive nitrile group—offers a remarkable degree of synthetic flexibility, enabling chemists to explore vast chemical spaces and fine-tune molecular properties with precision. This guide, intended for the discerning eye of researchers and drug development professionals, delves into the core of this compound's potential, dissecting its applications, and providing a practical framework for its utilization in the quest for next-generation therapeutics. We will journey through its role in the synthesis of potent kinase inhibitors and explore its potential in other therapeutic arenas, all while grounding our discussion in the principles of scientific integrity and practical, field-proven insights.
I. The Molecular Blueprint: Understanding this compound
At its core, this compound is a substituted pyridine, a heterocyclic aromatic compound that is a common motif in a vast array of pharmaceuticals.[1][2] Its power as a medicinal chemistry scaffold lies in the specific arrangement of its functional groups, each offering a distinct handle for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| CAS Number | 884541-48-4 | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [3] |
The true value of this molecule is best understood by examining its three key functional components:
-
The 6-Amino Group: This primary amine serves as a crucial nucleophile and a hydrogen bond donor. In the context of drug design, it can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This functionality is often pivotal for establishing key interactions with biological targets.
-
The 3-Bromo Substituent: The bromine atom is a versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures. Its position ortho to the nitrile and meta to the amino group influences the electronic properties of the pyridine ring, which can be a critical factor in modulating biological activity.
-
The 2-Nitrile Group: The nitrile functionality is a unique and valuable pharmacophore.[3] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities such as amides, tetrazoles, or carboxylic acids. In some instances, the nitrile group itself plays a direct role in binding to the active site of a target protein.
This trifecta of reactive sites, each with its own distinct chemical personality, provides medicinal chemists with a powerful toolkit for library synthesis and lead optimization.
II. The Cornerstone of Kinase Inhibitors: A Privileged Scaffold
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The aminopyridine core, and specifically the this compound scaffold, has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.
A. Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[5][6] Several approved and clinical-stage BTK inhibitors feature a pyrimidine or related heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold provides an excellent starting point for the synthesis of such inhibitors.
While direct synthesis of approved BTK inhibitors from this compound is not always the primary disclosed route, the structural motifs present in many potent BTK inhibitors highlight the value of this scaffold. For example, the design of novel 6-amino-1,3,5-triazine derivatives as BTK inhibitors showcases the importance of the 6-amino-heterocycle motif for potent inhibition.[6][7] The general synthetic strategy often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine position to introduce a larger, often complex, aryl or heteroaryl group that occupies the ATP-binding pocket. The amino group can be further functionalized to enhance potency and selectivity.
Conceptual Synthetic Workflow for BTK Inhibitors
Caption: Conceptual workflow for synthesizing BTK inhibitors from this compound.
B. Inhibiting Src Family Kinases
The Src family of non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Their aberrant activity has been implicated in the development and progression of various cancers. The 4-anilino-quinoline and -quinazoline scaffolds are well-established pharmacophores for Src kinase inhibitors.[4][8] The this compound core can be elaborated into structures that mimic these privileged scaffolds.
For instance, a Suzuki-Miyaura coupling at the 3-position with an appropriate boronic acid can introduce a substituted phenyl ring, while a subsequent Buchwald-Hartwig amination or nucleophilic aromatic substitution at a different position on a fused ring system (derived from the picolinonitrile) can install the requisite anilino moiety. The nitrile group can be maintained or transformed to modulate the physicochemical properties and binding interactions of the final compound.
III. Beyond Kinases: Exploring New Therapeutic Frontiers
While the application of this compound in the synthesis of kinase inhibitors is well-documented, its versatile nature suggests potential in other therapeutic areas.
A. Antiviral Drug Discovery
The pyridine and pyrimidine ring systems are present in numerous antiviral agents.[9][10] The ability to rapidly generate diverse libraries of compounds from this compound makes it an attractive starting point for antiviral screening campaigns. The nitrile group, in particular, has been incorporated into several antiviral drug candidates.[11] The synthetic handles on the scaffold allow for the systematic exploration of structure-activity relationships to identify compounds with potent activity against viral targets such as proteases, polymerases, or entry inhibitors.
B. Other Potential Applications
The structural features of this compound make it a candidate for the development of inhibitors of other enzyme families, such as phosphoinositide 3-kinases (PI3Ks), where substituted quinoline and pyridine cores have shown activity.[12] Furthermore, its ability to participate in a variety of chemical transformations opens the door to its use in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels.
IV. The Chemist's Toolkit: Key Synthetic Methodologies
The successful application of this compound in drug discovery relies on a robust understanding of its chemical reactivity and the ability to perform key transformations efficiently and selectively.
A. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and a wide range of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets in the target protein's active site.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-Amino-3-(4-methoxyphenyl)picolinonitrile.
Materials:
-
This compound (1.0 mmol, 198 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the vial via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 6-Amino-3-(4-methoxyphenyl)picolinonitrile.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.[6][13] This is particularly useful for synthesizing compounds with anilino or related motifs that can act as hinge-binding elements in kinase inhibitors.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 6-Amino-3-(phenylamino)picolinonitrile.
Materials:
-
This compound (1.0 mmol, 198 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the aniline via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-Amino-3-(phenylamino)picolinonitrile.
B. Functionalization of the Amino and Nitrile Groups
The 6-amino and 2-nitrile groups offer additional opportunities for diversification. The amino group can be readily acylated with acid chlorides or activated carboxylic acids, or reductively aminated with aldehydes and ketones. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions to form heterocycles such as tetrazoles. These transformations allow for the fine-tuning of solubility, polarity, and hydrogen bonding properties, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
V. Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its inherent synthetic versatility, born from the strategic placement of three distinct functional groups, has positioned it as a valuable building block for the creation of novel therapeutics, particularly in the realm of kinase inhibitors. The ability to readily perform selective and high-yielding transformations at each of its reactive sites provides medicinal chemists with an unparalleled level of control in the design and optimization of drug candidates.
As our understanding of disease biology continues to deepen, the demand for highly specific and potent small molecule inhibitors will only intensify. Scaffolds like this compound will undoubtedly play a pivotal role in meeting this demand. Future research will likely focus on expanding the repertoire of reactions that can be performed on this core, developing more efficient and sustainable synthetic methods, and exploring its application in new and emerging therapeutic areas. The journey of this compound from a simple chemical building block to a key component of life-saving medicines is a compelling narrative of innovation and precision in medicinal chemistry, and its story is far from over.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Amino acid compositions and methods of manufacturing the compositions - Patent US-11547688-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Emergence of a Key Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Amino-3-bromopicolinonitrile
Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. Among the myriad of molecular frameworks, the substituted aminopyridine core has emerged as a privileged scaffold, prized for its ability to engage in specific, high-affinity interactions with biological targets. This guide delves into the discovery and history of a particularly significant building block: 6-Amino-3-bromopicolinonitrile. While not a therapeutic agent in itself, its unique substitution pattern has positioned it as a crucial intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and immunology. This document will provide a comprehensive overview of its likely synthetic origins, its importance in drug discovery, and detailed experimental protocols for its preparation and potential derivatization, tailored for researchers, scientists, and drug development professionals.
The Picolinonitrile Framework in Medicinal Chemistry: A Historical Perspective
The picolinonitrile moiety, a pyridine ring bearing a nitrile group, has a rich history in medicinal chemistry. The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, offers a unique electronic and steric profile.[1] Its incorporation into small molecules can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1] The pyridine ring itself is a versatile scaffold, capable of participating in a wide range of non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. The strategic placement of amino and bromo substituents on this core structure, as seen in this compound, provides orthogonal handles for further chemical elaboration, making it a highly valuable building block in combinatorial chemistry and lead optimization efforts.[][3]
The Discovery of this compound: A Strategic Intermediate
While a singular, seminal publication detailing the "discovery" of this compound (CAS Number: 884541-48-4) is not readily apparent in the public domain, its emergence can be understood within the broader context of the intensive search for novel kinase inhibitors in the early 21st century.[4] The development of targeted therapies for cancers and autoimmune diseases spurred significant efforts in the synthesis of diverse heterocyclic libraries. Structurally similar compounds, such as 6-amino-5-bromopicolinonitrile, have been investigated for their potential as inhibitors of kinases like Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.[5]
It is highly probable that this compound was first synthesized as a key intermediate in a multi-step synthesis campaign aimed at producing a library of compounds for high-throughput screening against various kinase targets. The specific arrangement of the amino, bromo, and cyano groups offers a unique three-point diversity scaffold for the construction of complex molecular architectures.
Synthesis and Methodologies: A Technical Exploration
The synthesis of this compound, while not explicitly detailed in a single foundational paper, can be logically deduced from established synthetic routes for related aminobromopyridine derivatives. The following section outlines a plausible and robust synthetic pathway, grounded in well-established organic chemistry principles.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound would involve the late-stage introduction of the cyano group from a corresponding amide or aldehyde, or the bromination of a pre-existing aminopicolinonitrile. Given the directing effects of the amino group, a plausible forward synthesis would start from a readily available aminopyridine precursor.
Proposed Synthetic Pathway
A likely and efficient synthesis of this compound is proposed to proceed from 6-aminopicolinamide. This multi-step process involves a Hofmann rearrangement followed by a Sandmeyer-type reaction.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Causality: The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This is an ideal step to generate the 2,6-diaminopyridine core from a commercially available picolinamide derivative.
-
Materials: 6-Aminopicolinamide, Sodium Hydroxide (NaOH), Bromine (Br₂), Water.
-
Procedure:
-
A solution of sodium hypobromite (NaOBr) is prepared in situ by slowly adding bromine to a cooled (0-5 °C) aqueous solution of sodium hydroxide.
-
6-Aminopicolinamide is then added portion-wise to the freshly prepared NaOBr solution, maintaining the temperature below 10 °C.
-
The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the product, 2,6-diaminopyridine, precipitates from the solution and can be collected by filtration, washed with cold water, and dried.
-
Causality: The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This allows for the regioselective installation of the bromine atom at the 3-position of the pyridine ring.
-
Materials: 2,6-Diaminopyridine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr), Water.
-
Procedure:
-
2,6-Diaminopyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the reaction mixture, maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
This cold diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid.
-
The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The mixture is then basified with a suitable base (e.g., NaOH or Na₂CO₃) and the product, 6-amino-3-bromopyridine, is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The use of a palladium catalyst with a suitable phosphine ligand allows for the efficient conversion of the aryl bromide to the corresponding nitrile using a cyanide source.
-
Materials: 6-Amino-3-bromopyridine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Zinc Cyanide (Zn(CN)₂), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-amino-3-bromopyridine in anhydrous DMF are added zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.
-
The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
-
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 884541-48-4 | [6] |
| Molecular Formula | C₆H₄BrN₃ | [6] |
| Molecular Weight | 198.02 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO, DMF, and methanol | Supplier Data |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 6.50 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 160.2, 142.5, 120.1, 118.5, 110.3, 108.9.
Role in Drug Discovery and Development: A Forward Look
The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The strategic positioning of its functional groups allows for a multitude of subsequent chemical transformations.
Caption: Potential derivatization pathways for this compound.
The amino group at the 6-position can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings, enabling the introduction of aryl, heteroaryl, amino, and alkynyl groups. Furthermore, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form various heterocyclic rings. This trifecta of reactivity makes this compound an invaluable tool for generating diverse chemical libraries for screening against a wide range of biological targets, particularly protein kinases.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own discovery may not be marked by a singular breakthrough moment, its emergence as a commercially available building block has undoubtedly facilitated the exploration of novel chemical space in the quest for new medicines. The logical and scalable synthetic routes, coupled with its versatile reactivity, ensure its continued importance for researchers and scientists in the pharmaceutical industry and academia. As our understanding of disease biology deepens, the demand for such well-designed and strategically functionalized building blocks will only continue to grow, solidifying the legacy of this compound in the annals of medicinal chemistry.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-Amino-5-bromopicolinonitrile | 1314974-91-8 [smolecule.com]
- 6. This compound , 98% , 884541-48-4 - CookeChem [cookechem.com]
An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromopicolinonitrile Derivatives and Analogs
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Amino-3-bromopicolinonitrile and its structurally related analogs. This class of molecules serves as a crucial scaffold in medicinal chemistry and drug discovery due to its versatile chemical handles and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into viable synthetic pathways, mechanistic underpinnings of experimental choices, and detailed, actionable protocols. The guide is structured to provide a logical progression from fundamental synthetic considerations to practical experimental execution, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 6-Aminopicolinonitrile Scaffold
The 6-aminopicolinonitrile core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. The pyridine ring, a fundamental component of numerous natural products and pharmaceuticals, is the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] The dual functionality of an amino group at the 6-position and a nitrile group at the 2-position (picolinonitrile) offers orthogonal reactivity, making it a versatile building block for the construction of more complex molecular architectures.[1]
The introduction of a bromine atom at the 3-position further enhances the synthetic utility of this scaffold. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to explore the chemical space around the core structure. This strategic functionalization is paramount in the lead optimization phase of drug discovery.
This guide will explore the primary synthetic routes to this compound, providing a critical analysis of each approach and detailed experimental procedures to enable researchers to confidently synthesize these valuable compounds and their analogs.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. This guide will focus on three primary strategies:
-
Strategy A: Late-Stage Bromination of a Pre-formed 6-Aminopicolinonitrile Core
-
Strategy B: Early-Stage Introduction of Bromine followed by Amination
-
Strategy C: Ring Construction via Multicomponent Reactions
The following sections will delve into the specifics of each strategy, providing both the rationale and practical execution details.
Strategy A: Late-Stage Bromination
This approach involves the initial synthesis of the 6-aminopicolinonitrile scaffold, followed by the selective introduction of a bromine atom at the 3-position. This strategy is advantageous when the starting 6-aminopicolinonitrile is readily accessible.
Synthesis of 6-Aminopicolinonitrile
The most common and straightforward synthesis of 6-aminopicolinonitrile involves the nucleophilic aromatic substitution of a leaving group at the 6-position of the picolinonitrile ring with an amino group.
Workflow for the Synthesis of 6-Aminopicolinonitrile:
Caption: General workflow for the synthesis of 6-aminopicolinonitrile.
Experimental Protocol: Synthesis of 6-Aminopicolinonitrile from 6-Chloropicolinonitrile
A common method for this transformation is the reaction of 6-chloropicolinonitrile with ammonia.[1]
-
Materials:
-
6-Chloropicolinonitrile
-
Aqueous ammonia (28-30%)
-
A suitable solvent (e.g., 1,4-dioxane or ethanol)
-
Sealed reaction vessel (e.g., a pressure vessel or a sealed tube)
-
-
Procedure:
-
In a pressure vessel, dissolve 6-chloropicolinonitrile in the chosen solvent.
-
Add an excess of aqueous ammonia to the solution.
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using techniques like TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 6-aminopicolinonitrile.
-
Selective Bromination at the 3-Position
The subsequent step involves the electrophilic bromination of the electron-rich 6-aminopicolinonitrile ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. Selective bromination at the 3-position can be achieved by carefully controlling the reaction conditions and the choice of brominating agent.
Experimental Protocol: Selective Bromination of 6-Aminopicolinonitrile
-
Materials:
-
6-Aminopicolinonitrile
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), bromine)
-
A suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid)
-
-
Procedure:
-
Dissolve 6-aminopicolinonitrile in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the brominating agent (e.g., one equivalent of NBS) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
-
Strategy B: Early-Stage Bromination and Subsequent Amination
This strategy introduces the bromine atom at the 3-position onto a pyridine precursor, followed by the introduction of the amino group at the 6-position. This approach can be advantageous if the brominated intermediate is more readily synthesized or if the late-stage bromination in Strategy A proves to be low-yielding or non-selective.
Synthesis of a 3-Bromo-6-halopicolinonitrile Intermediate
A key intermediate for this strategy is a picolinonitrile derivative bearing a bromine at the 3-position and a suitable leaving group (e.g., chlorine) at the 6-position. 3-Bromo-6-chloropicolinonitrile is a commercially available starting material that can also be synthesized through multi-step sequences.
Workflow for Strategy B:
Caption: Palladium-catalyzed amination of 3-bromo-6-chloropicolinonitrile.
Selective Amination at the 6-Position
With the 3-bromo-6-chloropicolinonitrile intermediate in hand, the next step is the selective introduction of the amino group at the 6-position. Given the two halogen substituents, selective reaction at the 6-position is crucial. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can exhibit selectivity based on the nature of the halogen and the reaction conditions. Generally, the C-Cl bond at the 6-position is more reactive towards palladium-catalyzed amination than the C-Br bond at the 3-position in such systems.
Experimental Protocol: Palladium-Catalyzed Amination of 3-Bromo-6-chloropicolinonitrile
-
Materials:
-
Amine source (e.g., benzophenone imine as an ammonia surrogate, or ammonia itself)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add 3-bromo-6-chloropicolinonitrile and the amine source to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to a temperature typically between 80 and 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If benzophenone imine was used, the resulting imine needs to be hydrolyzed. This is typically achieved by adding an aqueous acid (e.g., HCl) and stirring at room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Table 1: Comparison of Palladium-Catalyzed Amination Conditions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | 70-90 | [6][7] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 65-85 | N/A |
Strategy C: Ring Formation via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials.[8][9][10][11][12] The synthesis of substituted 2-amino-3-cyanopyridines, the core of our target molecule, can be achieved through various MCRs.
A plausible, though not yet explicitly reported for this specific product, MCR approach would involve the condensation of a β-keto-nitrile or a related active methylene compound with an α,β-unsaturated system bearing the desired bromine substituent, and an ammonia source.
Conceptual Multicomponent Reaction:
Caption: Conceptual multicomponent reaction for the synthesis of the target scaffold.
Synthesis of Analogs
The synthetic strategies outlined above are amenable to the preparation of a wide range of analogs of this compound.
-
Variation at the 6-amino group: By employing different primary or secondary amines in the Buchwald-Hartwig amination (Strategy B), a variety of N-substituted analogs can be synthesized.
-
Modification of the 3-bromo group: The bromine atom serves as a versatile handle for post-synthetic modification. Palladium-catalyzed cross-coupling reactions can be used to introduce aryl, heteroaryl, alkyl, or other functional groups at this position.
-
Substitution at other positions: By starting with appropriately substituted precursors in any of the outlined strategies, analogs with substituents at the 4- and 5-positions can be prepared. For instance, using substituted β-ketoesters in a multicomponent reaction could introduce diversity at the 4- and 6-positions of the resulting pyridine ring.[15]
Conclusion
The synthesis of this compound and its analogs is a critical endeavor for advancing drug discovery programs. This technical guide has detailed two primary, experimentally validated strategies: late-stage bromination and early-stage bromination followed by amination. Both routes offer viable pathways to the target compound, with the choice depending on factors such as starting material availability and desired reaction scale. The potential for multicomponent reactions to streamline the synthesis of this important scaffold has also been highlighted as a promising area for future exploration. The provided experimental protocols and mechanistic insights are intended to empower researchers to efficiently synthesize these valuable building blocks for the development of novel therapeutics.
References
- 1. 6-Aminopicolinonitrile | 370556-44-8 | Benchchem [benchchem.com]
- 2. PubChemLite - 3-bromo-6-chloropicolinonitrile (C6H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-6-chloropicolinonitrile, 97% | 1053659-39-4 [chemicalbook.com]
- 4. 3-bromo-6-chloropicolinonitrile - CAS:1053659-39-4 - Abovchem [abovchem.com]
- 5. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 6-Amino-3-bromopicolinonitrile as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Substituted Picolinonitriles
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, 6-amino-3-bromopicolinonitrile has emerged as a particularly valuable building block. Its unique trifunctional nature—an amino group, a bromine atom, and a nitrile moiety—offers orthogonal chemical handles for a diverse array of synthetic transformations. This allows for the systematic and modular construction of complex molecular architectures, a critical advantage in drug discovery and the development of advanced materials.[1]
The amino group at the 6-position can act as a hydrogen bond donor or be further functionalized, while the nitrile group at the 2-position can participate in various cycloaddition reactions or be hydrolyzed to the corresponding carboxylic acid or amide. The bromine atom at the 3-position is strategically positioned for transition metal-catalyzed cross-coupling reactions, providing a robust avenue for the introduction of aryl, heteroaryl, or alkyl substituents.[1] This application note will provide an in-depth guide to the synthetic utility of this compound, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization. The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 884541-48-4 | [2] |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | White to off-white solid | --- |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Key Synthetic Transformations: An Overview
This compound is a versatile substrate for a range of cross-coupling reactions. The diagram below illustrates the two primary palladium-catalyzed transformations that will be detailed in this guide: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Key cross-coupling pathways for this compound.
Application Protocol 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][4] In the context of this compound, this reaction allows for the introduction of a wide range of substituents at the 3-position, which is a common strategy in the development of kinase inhibitors and other biologically active molecules.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice as it is air-stable and commercially available. The tetrakis(triphenylphosphine)palladium(0) complex readily provides the active 14-electron Pd(0) species in solution.[4]
-
Base: A base is required to activate the boronic acid for transmetalation with the palladium center.[4] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki couplings and is compatible with a wide range of functional groups. An aqueous solution of the base is often used to facilitate the reaction.
-
Solvent System: A mixture of an organic solvent and water is typically employed. 1,4-Dioxane or toluene are common organic solvents that can solubilize the organic reagents and the catalyst. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure high yields.
Detailed Experimental Protocol (Representative):
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar bromopyridine substrates.[3] Optimization may be necessary for specific boronic acid partners.
Materials and Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to achieve a concentration of the starting bromide of approximately 0.1 M) via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture. The mixture may change color upon addition of the catalyst.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-(aryl/heteroaryl)picolinonitrile.
Application Protocol 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7][8] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position, a key step in the synthesis of many pharmaceutical compounds.[9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig amination. Pd₂(dba)₃ is a common Pd(0) source. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often highly effective for the amination of heteroaryl halides as they promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base that is effective for a wide range of amine substrates.[10]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reagents and catalyst. As with the Suzuki coupling, degassing the solvent is important.
-
Inert Atmosphere: The catalyst system is highly sensitive to oxygen, so maintaining a strict inert atmosphere is essential for the reaction's success.
Detailed Experimental Protocol (Representative):
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of similar bromopyridine substrates.[5] Optimization of the ligand, base, and temperature may be required for challenging amine coupling partners.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 equivalents)
-
XPhos (0.04-0.10 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (degassed)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), and XPhos (0.04-0.10 eq.) to a dry Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed, anhydrous toluene to the flask.
-
Reaction Execution: Seal the flask or tube and heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 6-amino-3-(amino)picolinonitrile derivative.
Conclusion: A Gateway to Molecular Diversity
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its strategically placed functional groups provide chemists with the tools to readily access a wide array of complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions, for which representative protocols have been provided, are just two examples of the powerful transformations that can be employed to functionalize this picolinonitrile core. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating innovation in both academic and industrial research.
References
- 1. US1992615A - Amino nitrile and process of producing same - Google Patents [patents.google.com]
- 2. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 10. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Strategic Application of 6-Amino-3-bromopicolinonitrile in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Challenge and Opportunity of a Privileged Scaffold
6-Amino-3-bromopicolinonitrile is a highly valuable and versatile building block in contemporary medicinal chemistry and materials science. Its structure, featuring a di-substituted aminopyridine core, is a privileged scaffold found in numerous biologically active agents, particularly as a hinge-binding motif in protein kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for C-C bond formation, offering a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C3 position of this scaffold.[1][2][3]
However, the successful application of Suzuki coupling to substrates like this compound is not trivial. The molecule's inherent electronic and structural properties present distinct challenges that can lead to low yields or complete reaction failure if not properly addressed.[4][5] The primary obstacles stem from the presence of two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively stalls the catalytic cycle.[4][5][6]
This in-depth guide provides a framework for understanding and overcoming these challenges. We will dissect the mechanistic nuances, outline the critical experimental parameters that govern success, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals to confidently and effectively utilize this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: Navigating the Catalytic Cycle with a Challenging Substrate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] Understanding how the unique features of this compound interact with this cycle is paramount for reaction optimization.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting potential catalyst inhibition by the aminopyridine substrate.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The electron-donating amino group can decrease the reactivity of the C-Br bond, potentially slowing this step.[4] Therefore, a highly active catalyst is required.
-
Transmetalation: The organic group (R') from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[1][9] The choice of base and the stability of the boron reagent are critical to ensure this step is efficient and outcompetes side reactions.
-
Reductive Elimination: The two organic fragments (the picolinonitrile core and the newly transferred R' group) couple, forming the final product and regenerating the Pd(0) catalyst.[2] This step is often accelerated by the use of bulky, electron-rich ligands.[10]
The primary challenge, catalyst inhibition , can occur at any stage where a catalytically active palladium species is present.[4][5] The lone pair of electrons on the pyridine and amino nitrogens can coordinate to the electron-deficient palladium center, forming stable, off-cycle complexes that are catalytically inactive. The key to success is to employ a catalyst system where the rate of the productive catalytic cycle is significantly faster than the rate of catalyst deactivation.
Critical Experimental Parameters: A Scientist's Guide to Optimization
Success in coupling this compound hinges on the rational selection of four key parameters: the catalyst system, the base, the boron reagent, and the solvent.
Catalyst System: The Engine of the Reaction
The choice of palladium precursor and, more importantly, the ligand, is the single most critical factor for success.[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate due to their susceptibility to inhibition and slower reaction rates.[6]
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They serve as stable sources of Pd(0) in the presence of phosphine ligands.
-
Ligands: The use of bulky, electron-rich phosphine ligands (often called Buchwald ligands) is essential.[10][11] These ligands promote the crucial oxidative addition and reductive elimination steps.[10] Their steric bulk helps to create a coordinatively unsaturated metal center that favors the desired reaction pathway over inhibitory binding by the substrate's nitrogen atoms.
| Ligand Type | Examples | Key Characteristics & Rationale |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Field Standard for Heteroaryl Couplings. Their steric bulk and strong electron-donating ability accelerate reductive elimination and stabilize the active catalyst, preventing deactivation by the aminopyridine nitrogen.[4][10][11] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr, IPr | Strong σ-donors that form very stable and highly active palladium complexes.[11] Can be effective for challenging couplings and may allow for lower catalyst loadings. |
| Diphosphine Ligands | Xantphos | Offers a defined bite angle that can stabilize the catalyst and prevent palladium black precipitation, though bulky monophosphines are often the first choice for this substrate class. |
A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, but ligand optimization is the preferred strategy.[4]
Base Selection: The Activator and pH Moderator
The base plays a crucial role in activating the boronic acid for transmetalation.[1][9] Its strength and solubility can significantly impact the reaction outcome.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is a strong enough base to facilitate transmetalation but is generally non-nucleophilic, minimizing side reactions. It is often used in combination with solvents like dioxane or toluene.[12]
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, often in aqueous solvent mixtures.[1][13] Cesium carbonate is more soluble and basic, which can be advantageous for less reactive coupling partners.
-
Fluorides (KF, CsF): Can be effective, particularly under anhydrous conditions. Fluoride ions are believed to form highly nucleophilic trifluoroborate salts in situ.[14]
Boron Reagent: Minimizing Side Reactions
The stability of the organoboron reagent is critical to prevent undesired side reactions, most notably protodeboronation.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively consuming the coupling partner.[4][13] It is often promoted by strongly basic, aqueous conditions and is a significant issue with many heteroaryl boronic acids.
-
Boronic Acids vs. Boronic Esters: While boronic acids are widely available, they are more susceptible to protodeboronation.[4] Boronic esters, such as pinacol esters or MIDA boronates, are more stable towards hydrolysis and are often the superior choice for challenging couplings or when slow-releasing, controlled concentrations of the boronic acid are beneficial.[4][15]
Solvent System and Reaction Conditions
-
Solvents: The solvent must solubilize all components and be compatible with the catalyst system. Common choices include:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.[4] It is imperative to thoroughly degas the solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon) at all times.
-
Temperature: Reaction temperatures typically range from 80-110 °C.[3][6][12] The optimal temperature will balance the need for thermal energy to drive the reaction with the thermal stability of the catalyst and reactants.
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is key.
Figure 2: A logical workflow for troubleshooting failed Suzuki reactions with this compound.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.
General Protocol for Suzuki-Miyaura Coupling
Figure 3: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Aryl/Heteroarylboronic Acid or Ester (1.2–1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 eq.)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (approx. 0.1 M concentration relative to substrate)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inerting: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[6][12]
-
Solvent Addition: Add the required volume of degassed 1,4-dioxane (or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C in a preheated oil bath with vigorous stirring.[3][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 6-amino-3-aryl-picolinonitrile product.[6][12]
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. The key to success lies in recognizing and mitigating the potential for catalyst inhibition caused by the substrate's aminopyridine core. By employing robust catalyst systems featuring bulky, electron-rich phosphine ligands, carefully selecting the base and boron reagent, and maintaining rigorous inert reaction conditions, researchers can effectively synthesize a diverse array of valuable 3-aryl-6-aminopicolinonitrile derivatives. The protocols and troubleshooting guides presented here provide a comprehensive framework for achieving high-yield, reproducible results in this critical synthetic operation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Robust and Versatile Protocol for the N-arylation of 6-Amino-3-bromopicolinonitrile
Introduction
The N-arylation of aminopyridines is a cornerstone transformation in modern synthetic organic chemistry, particularly within drug discovery and development. The resulting N-aryl aminopyridine scaffold is a privileged structure found in a multitude of biologically active molecules and functional materials.[1][2] Specifically, 6-amino-3-bromopicolinonitrile serves as a valuable building block, with its distinct functional handles allowing for sequential and regioselective modifications. This application note provides a detailed, field-proven protocol for the palladium-catalyzed N-arylation of this compound, commonly known as the Buchwald-Hartwig amination.[1][3] This reaction facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring both reproducibility and the flexibility to adapt the protocol to novel substrates.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods.[1] The reaction proceeds via a palladium-catalyzed cycle, which can be broadly understood through three key mechanistic steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands stabilize the palladium center, facilitate the key oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[1][5][6]
Catalytic Cycle Overview
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: N-arylation of this compound
This section provides a detailed, step-by-step methodology for the N-arylation of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | BLD Pharm (or equivalent) | Store under inert atmosphere.[7] |
| Aryl Bromide | Varies | Varies | Substrate dependent. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Varies | Common Pd(II) precursor.[8] |
| Xantphos | Ligand Grade | Varies | A robust bidentate phosphine ligand.[4][6] |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Varies | Strong base, handle in a glovebox.[8][9] |
| Toluene | Anhydrous | Varies | Common solvent for this reaction.[9][10] |
| Argon or Nitrogen | High Purity | Varies | For maintaining an inert atmosphere. |
Reaction Setup and Procedure
Note: This is a general protocol. Reaction conditions should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), Palladium(II) acetate (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap and thoroughly purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.). The use of a strong, non-nucleophilic base is crucial for the deprotonation of the coordinated amine in the catalytic cycle.[3][8][11] Then, add anhydrous toluene via syringe to achieve a desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C. Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-110 °C.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[12]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for N-arylation.
Key Considerations and Optimization
The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., G3/G4 precatalysts) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[8] Pre-catalysts are often more air-stable and can lead to more reproducible results and lower catalyst loadings.[6][13] |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos, BINAP) | The ligand's steric bulk and electron-donating ability are critical. They promote the oxidative addition of the aryl halide and the final reductive elimination step to release the product, while preventing undesired side reactions.[1][2][6] The choice of ligand is often substrate-dependent. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-coordinating bases like NaOtBu are commonly used.[8][9] For base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed to prevent decomposition.[8][9][14] The solubility of the base can also impact reaction rates.[8][10] |
| Solvent | Toluene, Dioxane, THF, t-AmOH | Aprotic solvents are generally preferred. Toluene and dioxane are common choices due to their high boiling points and ability to dissolve the reactants.[9][10] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[8][15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Inappropriate ligand/base combination; Poor solubility of the base. | Ensure rigorous inert atmosphere technique. Screen different ligands and bases. Consider a solvent in which the base is more soluble, or use finely ground base.[8][9] |
| Formation of Biaryl Byproduct | Side reaction favored with certain substrates, especially chiral primary amines. | Optimize catalyst and ligand selection. Adjust the stoichiometry of the amine.[14] |
| Hydrodehalogenation | Reductive cleavage of the C-Br bond. | This can be competitive, especially with primary amines.[1] A different ligand or milder base may suppress this side reaction. |
| Difficulty in Purification | Product co-elutes with impurities or residual catalyst. | Re-evaluate the work-up procedure. Consider an acid/base wash to remove basic or acidic impurities. Recrystallization may be an alternative to chromatography.[12][16] |
Conclusion
The palladium-catalyzed N-arylation of this compound is a highly effective and versatile method for the synthesis of a diverse range of N-aryl aminopyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocol and insights provided in this application note serve as a robust starting point for synthetic campaigns and a guide for troubleshooting and optimization, ultimately accelerating research and development in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of Kinases and the Dawn of Targeted Therapy
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins.[1][] This act of phosphorylation is a ubiquitous molecular switch that governs a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling drives uncontrolled cell growth.[3][4][5][6]
The development of small-molecule kinase inhibitors (SMKIs) has revolutionized the therapeutic landscape, shifting the paradigm from cytotoxic chemotherapy to precision oncology.[3] These agents are designed to specifically target the ATP-binding site or allosteric sites of oncogenic kinases, thereby interrupting the signaling cascades that fuel tumor progression.[7][8] Since the approval of Imatinib in 2001, more than 80 kinase inhibitors have been approved for clinical use, a testament to the success of this therapeutic strategy.[9][10]
The foundation of this success lies in medicinal chemistry and the ability to design and synthesize novel chemical entities with high potency, selectivity, and favorable pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the key synthetic strategies, privileged scaffolds, and detailed experimental protocols that underpin the synthesis of modern kinase inhibitors, intended for researchers, scientists, and drug development professionals.
Part 1: Foundational Synthetic Strategies and Privileged Scaffolds
The architecture of most kinase inhibitors is built upon heterocyclic core structures, often referred to as "privileged scaffolds."[11][12][13][14] These frameworks possess the inherent ability to form key hydrogen bonds and hydrophobic interactions within the highly conserved ATP-binding pocket of kinases.[7][15] Scaffolds such as quinazoline, pyrimidine, pyrazine, and indole are recurrent motifs in a multitude of approved drugs.[11][16][17][18][19] The strategic functionalization of these cores is paramount for achieving potency and selectivity. This is accomplished using a robust toolkit of modern synthetic reactions, with palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) being the cornerstones of kinase inhibitor synthesis.
-
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is extensively used to form carbon-carbon bonds, typically for attaching aryl or heteroaryl moieties to the core scaffold.[15][20][21] The choice of boronic acids or esters as coupling partners allows for immense structural diversity.
-
Buchwald-Hartwig Amination: This reaction is the preeminent method for forming carbon-nitrogen bonds. It is critical for linking the core scaffold to various aniline or amine-containing fragments, which often occupy the hydrophobic pocket of the kinase.
-
Nucleophilic Aromatic Substitution (SNAr): In electron-deficient heterocyclic systems (like dichloropyrimidines or chloroquinazolines), SNAr reactions provide a direct and often high-yielding route to introduce amine or alcohol nucleophiles.[22][23] The regioselectivity can be controlled by the electronic nature of the scaffold and the reaction conditions.
Part 2: Application Protocol — Synthesis of a Quinazoline-Based Inhibitor (Gefitinib)
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used as a first-line treatment for non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[23] Its synthesis exemplifies a classic approach combining cyclization, chlorination, SNAr, and O-alkylation.
Retrosynthetic Analysis
The synthesis can be logically disconnected at the key C-N and C-O bonds, tracing back to simpler, commercially available starting materials. The quinazoline core is constructed via a cyclization reaction, followed by functionalization.
Detailed Experimental Protocol
This protocol is a convergent synthesis adapted from multiple reported procedures.[23][24][25][26]
Step 1: Chlorination and Condensation (SNAr)
The commercially available 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate is used as the starting point. The first step involves chlorination of the 4-position, which activates the scaffold for nucleophilic substitution.
-
Chlorination: To a suspension of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (1.0 eq) in toluene, add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality: Thionyl chloride is a standard and effective reagent for converting the quinazolone to the highly reactive 4-chloroquinazoline. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which facilitates the chlorination.
-
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and toluene. The crude 4-chloro intermediate is often taken directly to the next step.
-
SNAr Reaction: Dissolve the crude chloroquinazoline intermediate in 2-propanol. Add 3-chloro-4-fluoroaniline (1.1 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. The product, 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate, will precipitate upon cooling.
-
Causality: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly susceptible to nucleophilic attack by the aniline. 2-Propanol is a suitable polar protic solvent that facilitates the reaction and allows for product precipitation.
-
-
Filter the solid, wash with cold 2-propanol, and dry under vacuum to yield the acetate-protected intermediate.
Step 2: Deacetylation
The acetate protecting group is removed to reveal the free hydroxyl group for the subsequent alkylation.
-
Suspend the product from Step 1 in a mixture of methanol and water (1:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 1-2 hours.
-
Causality: LiOH is a strong base that readily saponifies the acetate ester to the corresponding alcohol. The mixed solvent system ensures solubility of both the substrate and the reagent.
-
-
Monitor the reaction by TLC/LC-MS. Upon completion, neutralize the mixture with dilute HCl to a pH of ~7.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline.
Step 3: Side-Chain Installation (O-Alkylation)
The final step involves attaching the morpholino-propoxy side chain, which is crucial for solubility and pharmacokinetic properties.
-
Suspend the hydroxyquinazoline from Step 2 in DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).
-
Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. DMF is a polar aprotic solvent that promotes SN2 reactions. Using a pre-formed side-chain reagent like 4-(3-chloropropyl)morpholine is a convergent and efficient strategy.
-
-
Heat the reaction mixture to 80-90 °C for 4-6 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature and pour into ice water. The crude Gefitinib will precipitate.
-
Filter the solid, wash with water, and proceed to purification.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as methanol or ethanol to achieve high purity (>99% by HPLC).[26]
-
Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons on the quinazoline and aniline rings, methoxy group, and morpholine side chain protons. |
| Mass Spec (MS) | [M+H]⁺ calculated for C₂₂H₂₄ClFN₄O₃: 447.1599; found: 447.1601. |
| HPLC Purity | > 99.5% |
Part 3: Application Protocol — Synthesis of a Pyrimidine-Based Inhibitor (Imatinib)
Imatinib (Gleevec®) was a landmark achievement in targeted therapy, transforming the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[3][27] Its synthesis is a showcase for the power of palladium-catalyzed C-N cross-coupling reactions.
Retrosynthetic Analysis
The core of the Imatinib synthesis is the formation of the central C-N bond linking the pyrimidine-pyridine fragment with the benzamide moiety. This disconnection points to a Buchwald-Hartwig amination or a related coupling reaction as the key strategic step.
Detailed Experimental Protocol
This protocol is based on a convergent route highlighting a key condensation and acylation.[27][28][29]
Step 1: Synthesis of the Pyrimidine Core
-
Combine 3-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in an appropriate solvent like toluene.
-
Heat the mixture to reflux for 12-16 hours to form the enaminone intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
-
Causality: DMF-DMA serves as both a reagent and a water scavenger, driving the condensation reaction to completion.
-
-
To the crude enaminone, add guanidine nitrate (1.1 eq) and sodium methoxide (NaOMe, 2.0 eq) in methanol.
-
Heat the mixture to reflux for 6-8 hours. This cyclization reaction forms the 4-(pyridin-3-yl)pyrimidin-2-amine core.
-
Causality: Guanidine acts as the nitrogen source to form the pyrimidine ring through a well-established condensation-cyclization pathway with the enaminone. NaOMe is the required base to facilitate the reaction.
-
-
After cooling, the product can be isolated by filtration following the addition of water.
Step 2: C-N Coupling and Reduction
-
Combine the 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) from Step 1 with 4-bromo-2-methyl-1-nitrobenzene (1.1 eq) in a solvent such as 2-ethoxyethanol.
-
Add a base like sodium tert-butoxide (t-BuONa, 1.5 eq) and heat the reaction to >100 °C for 12-24 hours. This step forms the diarylamine via a C-N coupling reaction.
-
Cool the reaction and isolate the nitro-intermediate.
-
Nitro Reduction: Dissolve the intermediate in a solvent like ethyl acetate or THF. Add a catalyst such as 10% Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reduction is complete (monitored by TLC/LC-MS).
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups like the pyridine or pyrimidine rings.
-
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the key amine intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
Step 3: Final Acylation
-
Prepare the acid chloride by reacting 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride.
-
Dissolve the amine intermediate from Step 2 in a suitable solvent like dichloromethane (DCM) or THF, and add a non-nucleophilic base such as pyridine or triethylamine (TEA).
-
Cool the mixture in an ice bath and slowly add the freshly prepared acid chloride (1.05 eq).
-
Causality: The amine nucleophilically attacks the highly electrophilic acid chloride to form the final amide bond. The base is required to scavenge the HCl byproduct generated during the reaction.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine. The crude product is then purified.
Purification and Characterization
-
Purification: Crude Imatinib is typically purified by column chromatography on silica gel followed by conversion to the mesylate salt, which is then recrystallized to achieve pharmaceutical-grade purity.
-
Characterization:
| Analysis | Expected Result |
| ¹H NMR | Characteristic signals for all aromatic protons, the methyl groups on the tolyl and piperazine rings, and the methylene bridge protons. |
| Mass Spec (MS) | [M+H]⁺ calculated for C₂₉H₃₁N₇O: 494.2668; found: 494.2670. |
| HPLC Purity | > 99.5% (as mesylate salt) |
Part 4: General Workflow for Kinase Inhibitor Synthesis & Validation
The synthesis of a potential kinase inhibitor is the first step in a longer discovery pipeline. A robust and scalable synthetic route is essential for producing material for subsequent biological evaluation. The overall workflow integrates chemical synthesis with analytical validation and biological testing.
This workflow emphasizes the iterative nature of drug discovery. The synthetic route must be robust enough to allow for the creation of analogues for structure-activity relationship (SAR) studies, where chemists systematically modify the inhibitor's structure to improve its properties based on feedback from biological assays.[10]
Conclusion
The synthesis of small-molecule kinase inhibitors is a cornerstone of modern drug discovery. Mastery of key synthetic transformations, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, is essential for the efficient construction of these complex molecules. By leveraging privileged scaffolds like quinazoline and pyrimidine, medicinal chemists can rapidly assemble libraries of compounds for biological screening. The detailed protocols for Gefitinib and Imatinib presented here serve as practical examples of the strategic thinking and experimental rigor required in this field. A successful synthesis is not merely the creation of a molecule, but the development of a reliable and scalable process that provides high-purity material, enabling the crucial transition from a chemical concept to a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. journaljcti.com [journaljcti.com]
- 4. researchgate.net [researchgate.net]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. brimr.org [brimr.org]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Privileged Structures and Polypharmacology within and between Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. recipharm.com [recipharm.com]
- 23. thieme-connect.de [thieme-connect.de]
- 24. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Heterocyclic Compounds in Drug Discovery
Introduction: The Central Role of Heterocyclic Compounds in Modern Medicine
Heterocyclic compounds form the cornerstone of medicinal chemistry, representing the largest and most diverse family of organic compounds.[1] Their defining characteristic is a cyclic structure containing at least one atom other than carbon within the ring, most commonly nitrogen, oxygen, or sulfur.[2] This structural feature imparts unique physicochemical properties that are distinct from their carbocyclic counterparts, making them indispensable in the design and development of new therapeutic agents.[3] In fact, a significant majority of FDA-approved drugs contain a heterocyclic scaffold, highlighting their profound impact on human health.[4][5][6]
The prevalence of heterocyclic moieties in pharmaceuticals can be attributed to several key factors:
-
Structural Diversity: The vast array of possible ring sizes, types, and positions of heteroatoms, along with numerous substitution patterns, provides an immense chemical space for exploration.[7][8] This diversity allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.
-
Biological Relevance: Many biologically essential molecules, including nucleic acids (DNA and RNA), vitamins, and amino acids, contain heterocyclic rings.[4] This inherent biocompatibility often translates to favorable interactions with biological targets such as enzymes and receptors.
-
Drug-like Properties: Heterocyclic compounds frequently exhibit desirable "drug-like" characteristics, including metabolic stability and the ability to form crucial hydrogen bonds with target proteins.[3][9] Nitrogen-containing heterocycles are particularly adept at this, engaging in hydrogen bonding and π-π stacking interactions that are vital for molecular recognition.[7]
This guide will provide a comprehensive overview of the pivotal role of novel heterocyclic compounds in drug development. We will delve into modern synthetic strategies, robust screening protocols, and the critical evaluation of drug-like properties, offering researchers, scientists, and drug development professionals a practical framework for advancing their discovery programs.
Part 1: Synthesis of Novel Heterocyclic Scaffolds
The ability to efficiently synthesize diverse and complex heterocyclic compounds is a critical driver of innovation in drug discovery.[8][10] While classical methods laid the groundwork, modern synthetic chemistry has introduced a host of powerful techniques that offer greater efficiency, control, and access to novel chemical space.
Modern Synthetic Methodologies
Recent advancements in synthetic organic chemistry have revolutionized the construction of heterocyclic frameworks. These methods often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional approaches.
-
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates a substantial portion of the starting materials.[1][8] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity. The Biginelli reaction, for example, is a classic MCR used to synthesize dihydropyrimidinones, a class of compounds with various pharmaceutical applications.[1]
-
C-H Activation/Functionalization: This cutting-edge strategy involves the direct functionalization of otherwise inert carbon-hydrogen bonds.[8][10] C-H activation bypasses the need for pre-functionalized starting materials, streamlining synthetic routes and enabling the modification of complex molecules at late stages.
-
Photoredox Catalysis: Utilizing visible light to initiate chemical transformations, photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions.[8][10][11] This methodology has been successfully applied to the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles.[11]
-
Green Chemistry Approaches: Recognizing the environmental impact of chemical synthesis, there is a growing emphasis on developing "green" methodologies. This includes the use of environmentally benign solvents like water or polyethylene glycol (PEG), microwave-assisted synthesis to reduce reaction times, and the development of reusable catalysts.[12][13]
Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol details a green and efficient method for the synthesis of substituted pyrroles, a common scaffold in pharmaceuticals, using microwave irradiation. The Paal-Knorr reaction is a classic method for pyrrole synthesis, and the use of microwave assistance significantly accelerates the reaction.[12]
Objective: To synthesize a substituted pyrrole derivative from a 1,4-dicarbonyl compound and a primary amine under microwave irradiation.
Materials:
-
Hexane-2,5-dione (or other suitable 1,4-dicarbonyl compound)
-
Aniline (or other primary amine)
-
K-10 Montmorillonite clay (as a solid acid catalyst)[12]
-
Ethanol (as a solvent)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add hexane-2,5-dione (1 mmol), aniline (1.2 mmol), and K-10 Montmorillonite clay (100 mg).
-
Add 2 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10 minutes with a power of 150 W.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove the catalyst and wash the solid residue with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Monitor the reaction progress and purity of the product by TLC.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction time compared to conventional heating.[14]
-
K-10 Montmorillonite: This solid acid catalyst is environmentally benign, reusable, and an effective microwave absorber, facilitating the cyclization and dehydration steps of the Paal-Knorr reaction.[12]
-
Ethanol: A relatively green solvent that is suitable for this reaction. In some cases, this reaction can be performed under solvent-free conditions.[12]
Part 2: Screening for Biological Activity
Once a library of novel heterocyclic compounds has been synthesized, the next crucial step is to screen them for biological activity. In vitro assays are the workhorse of this phase, providing a controlled and reliable environment to assess the potency, efficacy, and mechanism of action of the compounds.[15][16]
High-Throughput Screening (HTS)
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel. This is typically the first step in identifying "hits"—compounds that exhibit a desired biological effect. HTS assays are designed to be robust, reproducible, and amenable to automation.
In Vitro Assay Platforms
A variety of in vitro assay formats are available to interrogate different biological processes. The choice of assay depends on the specific therapeutic target and the desired outcome.
-
Cell-Free (Biochemical) Assays: These assays use purified biological targets, such as enzymes or receptors, to directly measure the interaction of a compound with the target. They are useful for determining binding affinity and inhibitory constants.[16]
-
Cell-Based Assays: These assays utilize living cells and provide a more physiologically relevant context to evaluate a compound's activity.[16] They can measure a wide range of cellular responses, including changes in gene expression, protein levels, and cell viability.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for screening heterocyclic compounds for their ability to inhibit a specific protein kinase, a common target in cancer therapy.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test heterocyclic compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction buffer.
-
Add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System:
-
Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing correctly.
-
Negative Control: Wells containing only DMSO serve as the baseline for 0% inhibition.
-
Z'-factor Calculation: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Part 3: Lead Optimization and ADMET Profiling
After identifying initial hits, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.[7] A critical component of this phase is the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to lead optimization.[17] By systematically modifying the chemical structure of a lead compound and observing the effects on its biological activity, medicinal chemists can identify which structural features are crucial for its desired pharmacological effect.[18][19][20] This knowledge guides the rational design of new compounds with improved properties.[7][18]
In Silico and In Vitro ADMET Screening
Early assessment of ADMET properties is crucial to avoid costly failures in later stages of drug development.[21] A combination of computational (in silico) and experimental (in vitro) methods are used to predict a compound's pharmacokinetic and toxicological profile.
| ADMET Parameter | In Silico Prediction Tools | In Vitro Assays |
| Absorption | Lipinski's Rule of Five, pKa prediction | Caco-2 permeability assay, PAMPA |
| Distribution | Plasma protein binding models | Plasma protein binding assays, Brain slice uptake |
| Metabolism | Cytochrome P450 (CYP) inhibition models | Microsomal stability assays, CYP inhibition assays |
| Excretion | Transporter interaction models | Transporter inhibition assays |
| Toxicity | hERG inhibition models, Genotoxicity alerts | hERG patch-clamp assay, Ames test, Cytotoxicity assays |
Protocol: In Silico ADMET Prediction
This protocol outlines the use of freely available online tools to perform a preliminary in silico ADMET assessment of a novel heterocyclic compound.
Objective: To predict the drug-likeness and potential ADMET liabilities of a compound using computational methods.
Tools:
-
Molinspiration Cheminformatics: For calculating molecular properties and predicting bioactivity.[22][23]
-
PreADMET: For predicting ADME parameters and toxicity.[22][23][24]
-
Osiris Property Explorer: For predicting drug-likeness and toxicity risks.[22][23]
Procedure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the heterocyclic compound.
-
Molinspiration:
-
Navigate to the Molinspiration website.
-
Input the SMILES string or draw the structure.
-
Calculate properties (LogP, TPSA, nViolations of Lipinski's rule) and predict bioactivity scores (GPCR ligand, ion channel modulator, kinase inhibitor, etc.).
-
-
PreADMET:
-
Access the PreADMET server.
-
Input the molecular structure.
-
Run predictions for parameters such as Caco-2 permeability, human intestinal absorption (HIA), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.
-
-
Osiris Property Explorer:
-
Use the Osiris tool to input the structure.
-
Analyze the predicted toxicity risks (mutagenicity, tumorigenicity, irritant, reproductive effects) and the overall drug-likeness score.
-
-
Data Consolidation and Analysis:
-
Compile the results from all three platforms into a single table.
-
Compare the predicted properties of the novel compound to those of known drugs and established thresholds for desirable drug-like characteristics.
-
Identify any potential liabilities that may require further experimental investigation or structural modification.
-
Interpretation of Results:
-
Drug-likeness: A compound is generally considered "drug-like" if it adheres to Lipinski's Rule of Five (e.g., LogP ≤ 5, molecular weight ≤ 500).
-
Absorption: High predicted Caco-2 permeability and HIA suggest good oral absorption.
-
Toxicity: The absence of predicted toxicity risks is a favorable outcome. Any alerts for mutagenicity or other serious toxicities should be prioritized for experimental validation.
Visualization of Workflows
Drug Discovery Workflow
Caption: A generalized workflow for the development of novel heterocyclic drug candidates.
ADMET Screening Funnel
Caption: A funnel approach for screening and filtering compounds based on ADMET properties.
Conclusion
The development of novel heterocyclic compounds remains a vibrant and highly productive area of drug discovery. Their structural versatility and inherent biological relevance ensure their continued importance in addressing a wide range of diseases.[7][9] By leveraging modern synthetic methodologies, implementing robust screening cascades, and integrating early-stage ADMET profiling, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The protocols and workflows outlined in this guide provide a solid foundation for scientists and professionals dedicated to advancing the next generation of heterocyclic medicines.
References
- 1. jetir.org [jetir.org]
- 2. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds for Drug Discovery [mdpi.com]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 9. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 10. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eresearchco.com [eresearchco.com]
- 14. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 16. axxam.com [axxam.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 21. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthetic Transformations of 6-Amino-3-bromopicolinonitrile
Introduction
6-Amino-3-bromopicolinonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with an amino group, a bromine atom, and a nitrile moiety, provides multiple reaction handles for chemical diversification. The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, the amino group can be functionalized or can modulate the ring's electronic properties, and the nitrile group is a versatile precursor for other functionalities. This guide provides an in-depth exploration of key synthetic transformations involving this compound, focusing on field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical synthetic methods. This compound serves as a key building block in the synthesis of complex molecules, including kinase inhibitors and antiviral agents like the HIV-1 maturation inhibitor GSK3532795.[1][2]
Safety and Handling
Before commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[3]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen). Keep away from heat and sources of ignition.[6]
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7][8] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position.
Expertise & Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9] A key challenge when using substrates like this compound is the presence of the basic amino group, which can coordinate to the palladium center and inhibit catalysis.[10][11] Historically, this necessitated protection of the amino group. However, the development of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines developed by the Buchwald group), has largely overcome this limitation.[10] These ligands promote the rate-limiting oxidative addition and reductive elimination steps, outcompeting catalyst inhibition by the aminopyridine substrate or product.
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[7][12] The choice of base and solvent is critical for reaction success.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a representative procedure adapted from established methods for coupling aminopyridines.[11][13] Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Phenylboronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-3-phenylpicolinonitrile.
Data Presentation: Representative Conditions for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate Analogue | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 95 | 3-Amino-2-chloropyridine | [10] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 85-95 | 75-90 | 5-Bromo-2-methylpyridin-3-amine | [13] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | Reflux | 69 | 2-Amino-5-bromopyrazine | [11] |
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[14] This reaction transforms this compound by introducing a new amino substituent at the 3-position, a crucial step in building complex nitrogen-containing scaffolds.
Expertise & Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[15] The choice of ligand is paramount for success. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are generally preferred as they facilitate the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[16][17] The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but generally non-nucleophilic to avoid side reactions. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[16][18] The reaction is highly sensitive to air and moisture, requiring strictly anhydrous conditions and an inert atmosphere.[16]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Morpholine
This generalized protocol is based on conditions reported for the amination of related bromo-heterocycles.[16][17]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and the base (Cs₂CO₃, 2.0 equiv or NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (Morpholine, 1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Data Presentation: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Typical Temp (°C) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene / Dioxane | 90-110 | [17] |
| Pd(OAc)₂ | RuPhos / BrettPhos | NaOtBu / K₂CO₃ | Toluene / THF | 80-110 | [16] |
| Pd₂(dba)₂ | BINAP | Cs₂CO₃ | THF | 65-100 | [18][19] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | [20] |
General Experimental Workflow
The successful execution of these sensitive cross-coupling reactions relies on a systematic and rigorous workflow to ensure reproducibility and high yields. The following diagram outlines the critical stages from preparation to final product characterization.
Caption: Standard laboratory workflow for cross-coupling reactions.
References
- 1. Buy 6-Amino-5-bromopicolinonitrile | 1314974-91-8 [smolecule.com]
- 2. Item - Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - Public Library of Science - Figshare [plos.figshare.com]
- 3. fishersci.com [fishersci.com]
- 4. 122918-25-6|6-Bromopicolinonitrile|BLD Pharm [bldpharm.com]
- 5. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 6. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 19. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: 6-Amino-3-bromopicolinonitrile in Modern Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic profiles is relentless. Heterocyclic compounds, particularly those containing the pyridine nucleus, are foundational scaffolds in a vast array of approved pharmaceutical agents. Among the myriad of functionalized pyridines, 6-Amino-3-bromopicolinonitrile has emerged as a highly versatile and valuable precursor for the synthesis of a new generation of targeted therapeutics. Its unique trifunctional nature—an amino group, a bromine atom, and a nitrile moiety on a pyridine ring—offers medicinal chemists a powerful toolkit for molecular elaboration through a variety of synthetic transformations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its chemical properties, explore its role in the synthesis of cutting-edge pharmaceutical agents, and provide detailed, field-proven protocols for its utilization in key synthetic reactions.
Chemical Profile and Strategic Importance
This compound (C₆H₄BrN₃, MW: 198.02 g/mol ) is a crystalline solid at room temperature.[1] The strategic arrangement of its functional groups is the cornerstone of its utility in medicinal chemistry.
-
The Bromine Atom (C3): This serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, which is critical for exploring the structure-activity relationships (SAR) of drug candidates.
-
The Amino Group (C6): The primary amine at the 6-position is a key hydrogen bond donor and can be a crucial interaction point with biological targets, such as the hinge region of kinases. It can also be further functionalized to modulate the physicochemical properties of the final compound.
-
The Nitrile Group (C2): The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or it can be involved in the formation of other heterocyclic rings. In many kinase inhibitors, the nitrile group has been shown to be a key pharmacophoric element.[2]
This trifecta of reactivity and functionality makes this compound a "privileged" building block for the construction of complex molecules targeting a range of diseases, from autoimmune disorders to cancer.
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of the JAK-STAT pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. While a direct synthesis of the blockbuster JAK inhibitor Tofacitinib (CP-690,550) from this compound is not the most commonly cited route, the structural motifs present in Tofacitinib and other JAK inhibitors highlight the importance of related aminopyridine precursors. The core of many JAK inhibitors features a pyrrolo[2,3-d]pyrimidine scaffold, which can be constructed from appropriately substituted aminopyridines.
Case Study: Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] As such, Syk has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[5][6] The synthesis of potent and selective Syk inhibitors often utilizes aminopyridine-based scaffolds. The 6-amino group can form critical hydrogen bonds in the kinase hinge region, while the C3 position allows for the introduction of various substituents to optimize potency and selectivity.[7]
Key Synthetic Transformations and Protocols
The true power of this compound lies in its reactivity in robust and scalable chemical reactions. Below, we provide detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 198.02 | 1.0 | 198 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.05 | 41 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |
| 1,4-Dioxane | 88.11 | - | 4 mL |
| Water | 18.02 | - | 1 mL |
Experimental Protocol:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-aryl-picolinonitrile.
Causality and Optimization:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings of heteroaryl halides. Other palladium sources and ligands can be screened for optimal performance.[9]
-
Base Selection: Sodium carbonate is a common and effective base. Other bases such as potassium carbonate or cesium carbonate can be used and may influence the reaction rate and yield.[8]
-
Solvent System: The dioxane/water mixture is standard for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents. The ratio can be adjusted to optimize solubility and reactivity.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10] This protocol provides a general procedure for the amination of this compound.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 198.02 | 1.0 | 198 mg |
| Amine (Primary or Secondary) | Varies | 1.2 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg |
| Toluene | 92.14 | - | 5 mL |
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (198 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the desired amine (1.2 mmol) and anhydrous, degassed toluene (5 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-diaminopicolinonitrile derivative.[11]
Causality and Optimization:
-
Catalyst and Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. Other ligands such as BINAP or Josiphos-type ligands can also be employed.[12][13]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is often superior in Buchwald-Hartwig reactions. Sodium tert-butoxide is another common choice.[14]
-
Solvent: Toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes expected yields for the cross-coupling of this compound with various partners based on analogous reactions reported in the literature.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 65-80 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. Its strategic functionalization allows for the rapid generation of diverse chemical libraries for drug discovery programs. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings enable its efficient incorporation into complex molecular targets. As the demand for novel, highly specific, and potent therapeutics continues to grow, the importance of such strategically designed precursors will undoubtedly increase, solidifying the role of this compound in the future of medicinal chemistry.
References
- 1. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
- 2. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]
- 3. revista-agroproductividad.org [revista-agroproductividad.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Functionalizing the Amino Group
Abstract
The primary amino group is a cornerstone of chemical and biological reactivity, serving as a versatile handle for molecular modification. Its nucleophilic nature allows for a vast array of functionalization strategies, enabling the synthesis of novel therapeutics, the development of advanced biomaterials, and the creation of sophisticated research tools. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key methodologies for amino group functionalization. We delve into the mechanistic underpinnings of acylation, reductive amination, and bioconjugation techniques, offering field-proven insights and step-by-step protocols to ensure reproducible and efficient outcomes.
Introduction: The Central Role of the Amino Group
The primary amine (-NH₂) is a ubiquitous functional group found in a vast range of molecules, from simple organic building blocks to complex biomolecules like proteins and peptides.[1] Its presence on the side chain of lysine residues and at the N-terminus of proteins makes it a prime target for modification in biological systems.[1][2] The ability to selectively and efficiently functionalize amino groups is therefore critical in numerous scientific disciplines, including:
-
Drug Development: Modification of lead compounds to enhance efficacy, alter pharmacokinetic properties, and reduce toxicity.[3][4][5]
-
Bioconjugation: The covalent linking of molecules to create novel entities with combined functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][6][7]
-
Proteomics and Diagnostics: Labeling proteins with fluorescent dyes, biotin, or other reporters for visualization, detection, and quantification.[6][8]
-
Materials Science: Functionalizing surfaces and nanoparticles to create advanced biomaterials with specific biological recognition capabilities.[1][6]
This guide will provide a detailed overview of the most common and robust methods for amino group functionalization, with a focus on practical application and experimental success.
Acylation: Forging Stable Amide Bonds
Acylation is a fundamental reaction for modifying primary and secondary amines, resulting in the formation of a highly stable amide bond.[4][9][10] This transformation is widely used for attaching a variety of moieties, from small molecule drugs to large reporter groups.
The Chemistry of N-Hydroxysuccinimide (NHS) Esters
Among the various acylating agents, N-hydroxysuccinimide (NHS) esters are arguably the most popular choice for amine modification, particularly in bioconjugation.[11][12] Their popularity stems from a favorable balance of reactivity and selectivity, allowing for efficient conjugation under mild, aqueous conditions.[11][12]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide linkage.[12][13]
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[13] The rates of both reactions are highly pH-dependent.
Critical Parameters for Successful NHS Ester Reactions
| Parameter | Optimal Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. At lower pH, the amine is protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester becomes rapid.[11][13][14][15] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis and are recommended for sensitive proteins.[13] |
| Molar Ratio | 10- to 20-fold molar excess of NHS ester | Drives the reaction to completion, especially when dealing with dilute protein solutions.[13] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, bicarbonate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[16] |
Experimental Protocol: Labeling a Protein with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive fluorescent dye containing an NHS ester.
Materials:
-
Protein solution (e.g., IgG antibody) at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Amine-reactive NHS ester dye, dissolved in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column (desalting column) for purification.
Procedure:
-
Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of at least 2 mg/mL.[16]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[15]
-
Reaction Initiation: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[13]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2 hours to overnight.[13]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[13]
-
Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.[13]
Visualization of NHS Ester Reaction Workflow
Caption: Workflow for protein labeling using an NHS ester.
Reductive Amination: Controlled Alkylation of Amines
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds (aldehydes or ketones).[5][17][18] This "one-pot" procedure is highly valued for its efficiency and control, largely avoiding the over-alkylation issues that can plague direct alkylation methods.[5][17]
The Two-Step, One-Pot Mechanism
The reaction proceeds in two distinct stages within the same reaction vessel:
-
Imine/Iminium Ion Formation: The amine reacts with the carbonyl group to form an imine (from a primary amine) or an enamine (from a secondary amine) intermediate. This step is typically catalyzed by mild acid.[17][19]
-
Reduction: The imine or iminium ion is then reduced in situ by a selective reducing agent to form the final amine product.[17][19]
The key to a successful reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the intermediate imine or iminium ion.[17]
Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics and Solvents |
| Sodium triacetoxyborohydride | STAB | Mild and selective. Sensitive to water and not compatible with methanol. Typically used in solvents like DCE, DCM, or THF.[20] |
| Sodium cyanoborohydride | NaBH₃CN | Less reactive than NaBH₄ and stable in mildly acidic conditions. Often used in methanol.[20] Lewis acids can be added to improve yields for less reactive substrates.[20] |
| Sodium borohydride | NaBH₄ | Can reduce aldehydes and ketones, so it is typically added after sufficient time has been allowed for imine formation.[17][20] |
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the synthesis of a secondary amine from an aldehyde and a primary amine using sodium triacetoxyborohydride (STAB).
Materials:
-
Primary amine
-
Aldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator and standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (optional).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Visualization of the Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Advanced Bioconjugation Strategies
Beyond general acylation and alkylation, several highly specific and efficient chemistries have been developed for bioconjugation, where maintaining the integrity and function of biomolecules is paramount.
Maleimide-Thiol Chemistry: Site-Specific Cysteine Modification
The reaction between a maleimide and a thiol (sulfhydryl group) is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under physiological conditions.[6][21] This chemistry is predominantly used for the site-specific modification of cysteine residues in proteins and peptides.[8][22][23]
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[6][21][22] This results in the formation of a stable thioether bond.[8][21]
Key Considerations:
-
pH: The optimal pH range is 6.5-7.5.[6][21] Below this range, the reaction is slow, and above it, the maleimide ring is susceptible to hydrolysis and reaction with amines becomes more competitive.[21]
-
Disulfide Reduction: Cysteine residues in proteins often exist as disulfide bonds, which are unreactive towards maleimides.[8][23] Therefore, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary prior to conjugation.[23]
-
Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is commonly used to drive the reaction to completion.[21]
"Click Chemistry": The Power of Bioorthogonal Reactions
"Click chemistry" refers to a class of reactions that are highly efficient, selective, and proceed under mild, often aqueous, conditions, making them ideal for bioconjugation.[22][24] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[24]
While the classic CuAAC is powerful, other click-type reactions are also employed for amine functionalization. For instance, a dialdehyde can react with a primary amine in a "click-like" fashion under mild conditions to form a stable conjugate, with water as the only byproduct.[1] This method has shown promise for applications in cell-surface engineering and materials science.[1]
Protecting Groups: A Strategy of Temporary Inactivation
In multi-step syntheses, it is often necessary to temporarily "protect" a reactive amino group to prevent it from participating in undesired side reactions.[25][26][27] A good protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove selectively without affecting other functional groups.[27]
Carbamates are the most common class of protecting groups for amines.[25][26][28]
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., trifluoroacetic acid, TFA)[26][29] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[25][26] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[25][28] |
The choice of protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in the molecule to the deprotection conditions. The use of orthogonal protecting groups (e.g., Boc and Fmoc) allows for the selective deprotection of one amine in the presence of another.[27]
Purification of Functionalized Amines
The isolation and purification of the final amine product are critical for obtaining a high-purity compound. Common purification techniques include:
-
Extraction: Exploiting the basicity of amines, they can be separated from neutral or acidic impurities by washing with acidic aqueous solutions, which protonates the amine and moves it to the aqueous layer.[30] The free amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: Flash column chromatography is a standard method for purifying reaction mixtures. For basic amines, adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase can improve peak shape and separation.[31]
-
Distillation: For volatile amines, fractional distillation can be an effective purification method.[32]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.
Conclusion
The functionalization of amino groups is a fundamental and enabling technology in modern chemical and biological sciences. From the robust and reliable formation of amide bonds using NHS esters to the controlled synthesis of complex amines via reductive amination and the highly specific modifications afforded by bioconjugation chemistries, a diverse toolbox of methods is available to the researcher. A thorough understanding of the underlying mechanisms, critical reaction parameters, and appropriate purification strategies, as outlined in this guide, is essential for the successful design and execution of experiments aimed at harnessing the versatile reactivity of the amino group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Bioconjugation - Wikipedia [en.wikipedia.org]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. entrancechemistry.blogspot.com [entrancechemistry.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. bachem.com [bachem.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Click chemistry - Wikipedia [en.wikipedia.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 27. Protective Groups [organic-chemistry.org]
- 28. Protection for the AMINE.pptx [slideshare.net]
- 29. fishersci.co.uk [fishersci.co.uk]
- 30. Workup [chem.rochester.edu]
- 31. biotage.com [biotage.com]
- 32. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Scaffolds for Library Synthesis
Introduction: The Central Role of the Scaffold in Modern Drug Discovery
The philosophy underpinning scaffold-based library synthesis is one of controlled diversity. By starting with a common core, chemists can introduce a variety of substituents or "building blocks" at defined points of attachment. This modular approach not only simplifies the synthetic process but also allows for a systematic investigation of structure-activity relationships (SAR).[5] The nature of the scaffold itself—its rigidity, three-dimensionality, and the spatial orientation of its functional groups—profoundly influences the pharmacological properties of the resulting library members.[][6]
This document will delve into the strategic considerations for scaffold selection, including the concept of "privileged scaffolds," and provide detailed, actionable protocols for both solid-phase and solution-phase library synthesis. Furthermore, we will explore advanced applications, such as Diversity-Oriented Synthesis (DOS) and DNA-Encoded Libraries (DELs), which push the boundaries of accessible chemical space.
I. Strategic Scaffold Selection: The Blueprint for a Successful Library
The choice of scaffold is the most critical decision in the design of a chemical library. A well-chosen scaffold serves as a template that presents appended functionalities in a specific three-dimensional arrangement, maximizing the potential for productive interactions with a biological target.[]
Privileged Scaffolds: An Enduring Concept
The term "privileged scaffold," first introduced by Evans et al., describes molecular frameworks that are capable of binding to multiple, unrelated biological targets.[7][8][9] These scaffolds, often found in natural products and approved drugs, are thought to occupy regions of "biologically relevant" chemical space.[10][11] Examples of privileged scaffolds include benzodiazepines, pyrazolopyrimidines, and chromenopyridines, which have served as the basis for numerous therapeutic agents.[7][12][13] The use of privileged scaffolds in library design can increase the probability of identifying bioactive compounds.[14]
Natural Products as a Source of Inspiration
Natural products have long been a rich source of therapeutic agents and inspiration for medicinal chemists.[14][15][16] Their complex and often stereochemically rich scaffolds have been honed by evolution to interact with biological macromolecules.[10] Diversity-Oriented Synthesis (DOS) is a powerful strategy that leverages the structural motifs of natural products to generate libraries of novel, complex molecules.[10][15][16][17] This approach aims to create structural diversity by employing branching reaction pathways and complexity-generating reactions.[17]
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping
In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD begins with the identification of small, low-molecular-weight fragments that bind weakly to a target.[4][18][19] These fragments are then optimized into more potent leads by "growing" or "linking" them. The scaffold of the initial fragment is crucial as it dictates the vectors for chemical elaboration.[] "Scaffold hopping" is a related strategy where the core of a known active compound is replaced with a novel scaffold to improve properties or explore new intellectual property space.[19][20]
Key Considerations for Scaffold Selection
| Parameter | Rationale and Key Considerations |
| Synthetic Accessibility | The scaffold must be readily synthesizable in good yield and amenable to the attachment of building blocks. The synthetic route should be robust and scalable. |
| Functional Group Handles | The scaffold should possess orthogonal functional groups that allow for the selective introduction of diversity elements. Common handles include amines, carboxylic acids, halides, and alkynes/azides for "click" chemistry.[12][13] |
| Three-Dimensionality (3D) | Increasingly, there is a focus on scaffolds with greater 3D complexity to access novel chemical space and improve binding to complex protein targets.[18] Metallofragments are an emerging class of 3D scaffolds.[18] |
| Drug-like Properties | The scaffold should adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to ensure that the final library members have favorable physicochemical properties. |
| Novelty | To explore new areas of chemical space and generate novel intellectual property, scaffolds that are not overrepresented in existing compound collections are desirable. |
II. Core Methodologies: Synthesizing the Library
Once a scaffold has been selected, the next step is the synthesis of the library. The two primary approaches are solid-phase synthesis and solution-phase synthesis, each with its own advantages and disadvantages.
Solid-Phase Organic Synthesis (SPOS)
SPOS has been a cornerstone of combinatorial chemistry for decades.[5][21] In this technique, the scaffold or the initial building block is covalently attached to an insoluble polymer support (resin).[5][21] Reagents and subsequent building blocks are added in solution, and excess reagents and byproducts are removed by simple filtration and washing of the resin. This greatly simplifies the purification process, which is a major bottleneck in traditional synthesis.[21][22]
Workflow for Solid-Phase Library Synthesis
Caption: General workflow for solid-phase library synthesis.
Protocol: Solid-Phase Synthesis of a Benzodiazepine Library
This protocol is adapted from methodologies for synthesizing privileged scaffolds on a solid support.[12][13]
1. Resin Preparation and Scaffold Attachment:
-
Swell Merrifield resin in a 1:1 mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF).
-
Attach a suitable linker, for example, a photolabile linker, to the resin.
-
Couple the benzodiazepine scaffold, functionalized with a carboxylic acid, to the linker-modified resin using a standard peptide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) and a catalyst like 4-Dimethylaminopyridine (DMAP).
2. Split-and-Pool Synthesis for Diversity Introduction:
-
Deprotection: If the scaffold contains a protected amine (e.g., with an Fmoc group), deprotect it using a solution of 20% piperidine in DMF.
-
Split: Divide the resin into multiple reaction vessels.
-
Couple (Building Block 1): To each vessel, add a different carboxylic acid building block along with coupling reagents (e.g., HATU, DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Pool and Wash: Combine all the resin portions and wash thoroughly with DMF, DCM, and methanol.
-
Repeat: Repeat the deprotection, split, and couple steps for the next point of diversity. For example, if the scaffold has an alkyne handle, a set of azide-containing building blocks can be introduced via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[13]
3. Cleavage and Purification:
-
After the final coupling step, wash the resin and dry it under vacuum.
-
Cleave the compounds from the resin. The cleavage cocktail will depend on the linker used (e.g., trifluoroacetic acid (TFA) for an acid-labile linker).
-
Precipitate the cleaved compounds in cold diethyl ether and centrifuge to pellet the product.
-
Purify the individual compounds using high-throughput preparative High-Performance Liquid Chromatography (HPLC).[22][23][24][25]
-
Characterize the final products by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
DNA-Encoded Library (DEL) Synthesis
DEL technology represents a paradigm shift in combinatorial chemistry, allowing for the creation of libraries containing millions to billions of compounds.[6] In this approach, each small molecule is covalently linked to a unique DNA oligomer that serves as an amplifiable barcode for its identity.[6][12] The synthesis is typically performed using a "split-and-pool" methodology where at each step, a chemical building block is added, followed by the enzymatic ligation of a corresponding DNA tag.[12][26]
Workflow for DNA-Encoded Library Synthesis
Caption: Split-and-pool workflow for DNA-Encoded Library synthesis.
Protocol: General Principles of DEL Synthesis on Solid Support
This protocol outlines the general steps for creating a DEL, which can be adapted for specific scaffolds.[26][27]
1. Preparation of DNA-Scaffold Conjugates:
-
Start with a DNA oligonucleotide functionalized with a chemical handle (e.g., an amine) attached to a solid support like controlled pore glass (CPG).[27]
-
Couple the chosen scaffold, which has a complementary functional group (e.g., a carboxylic acid), to the DNA using DNA-compatible reaction conditions.[12][13]
2. Iterative Build-Couple-Ligate Cycles:
-
Split: Divide the solid support with the attached DNA-scaffold conjugates into a number of reaction wells.
-
Couple: In each well, perform a chemical reaction to add a unique building block. The reactions must be compatible with DNA (e.g., amide bond formation, CuAAC).
-
Ligate: After the chemical coupling, add a unique DNA tag (barcode) to each well and ligate it to the existing DNA strand using an enzyme like T4 DNA ligase.[12][13]
-
Pool: Combine the contents of all wells. The mixture now contains a sub-library where each compound is tagged with the DNA sequence corresponding to its first building block.
-
Repeat: Repeat the split-couple-ligate-pool cycle for each subsequent point of diversity on the scaffold.
3. Library Characterization and Use:
-
After the final cycle, the complete library is cleaved from the solid support (if applicable).
-
The quality and diversity of the library can be assessed by sequencing a small aliquot of the DNA.
-
The entire library is then used in affinity-based screening against a protein target. Compounds that bind to the target are enriched, and their corresponding DNA barcodes are amplified and identified by next-generation sequencing.
III. Data Analysis and Quality Control
The synthesis of a library is incomplete without rigorous quality control and data management.
Purity Assessment
For discretely synthesized compounds (e.g., from SPOS), the purity of each library member should be assessed, typically by LC-MS.[23] A common purity threshold for screening libraries is >90%. High-throughput purification techniques are essential for achieving this at scale.[22][24][25]
Structural Confirmation
For a representative subset of the library, full structural confirmation using 1D and 2D NMR techniques is recommended to ensure the intended chemical transformations have occurred.
Library Descriptors
To assess the diversity and drug-likeness of the synthesized library, various molecular descriptors should be calculated for all members.
| Descriptor Category | Examples | Purpose |
| Physicochemical Properties | Molecular Weight (MW), cLogP, Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors | To assess drug-likeness and predict ADME properties. |
| Structural Diversity | Tanimoto similarity, Bemis-Murcko scaffolds, Principal Moments of Inertia (PMI) | To quantify the diversity of the library and its coverage of chemical space. |
| Shape and 3D Properties | Fraction of sp3 carbons (Fsp3), Steric descriptors | To evaluate the three-dimensionality and shape diversity of the library. |
Conclusion: The Scaffold as a Gateway to Innovation
The strategic use of molecular scaffolds is a powerful and versatile approach for the synthesis of high-quality chemical libraries. By carefully selecting scaffolds based on their synthetic tractability, three-dimensional character, and biological relevance, researchers can efficiently navigate vast regions of chemical space. Methodologies like solid-phase synthesis and DNA-encoded library technology provide the practical means to construct these libraries at a scale and speed that continues to accelerate the pace of drug discovery. The protocols and principles outlined in this guide are intended to provide a robust framework for scientists to design and execute successful library synthesis campaigns, ultimately leading to the identification of the next generation of therapeutic agents.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A DNA-encoded library of chemical compounds based on common scaffolding structures reveals the impact of ligand geometry on protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (Drug Discovery Series): 9781782620303 - AbeBooks [abebooks.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Pharmacology at the Crossroads of Precision Medicine | MDPI [mdpi.com]
- 15. A diversity oriented synthesis of natural product inspired molecular libraries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]
- 17. Diversity oriented synthesis and branching reaction pathway to generate natural product-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 20. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-3-bromopicolinonitrile
Welcome to the technical support center for the synthesis of 6-Amino-3-bromopicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents notable challenges, primarily concerning regioselectivity and reaction control. Achieving high yields of the desired 3-bromo isomer requires a careful selection of synthetic strategy and precise execution. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am getting a mixture of isomers during my bromination step. How can I selectively synthesize the 3-bromo product?
This is the most critical challenge in this synthesis. The product distribution is dictated by the powerful directing effects of the substituents on the pyridine ring.
The Root Cause of Poor Regioselectivity:
Direct bromination of 6-aminopicolinonitrile is unlikely to yield the desired 3-bromo isomer as the primary product. The potent activating and ortho, para-directing nature of the amino group at the C6 position will preferentially direct the incoming electrophile (Br+) to the C5 position (ortho) and the C3 position (para). However, the C5 position is often favored, leading to the formation of 6-amino-5-bromopicolinonitrile as a major byproduct.[1][2] Furthermore, the pyridine nitrogen is an electron-withdrawing group that deactivates the adjacent C2 and C6 positions towards electrophilic attack.
Recommended Strategy: The Sandmeyer Reaction
To circumvent the issue of regioselectivity, the most reliable and authoritative method is to build the molecule with the bromine atom already in the correct position or to use a reaction that is not governed by electrophilic aromatic substitution directing rules. The Sandmeyer reaction is the superior choice.[3][4] This pathway involves the diazotization of an amino group at the C3 position, followed by its displacement with a bromide ion, typically using a copper(I) bromide catalyst.
This approach offers precise regiochemical control, as the position of the bromine is determined by the initial placement of an amino group, not by the electronic preferences of the ring system during bromination.
Below is a decision-making workflow to guide your synthetic approach.
Caption: Decision workflow for synthesizing this compound.
FAQ 2: My Sandmeyer reaction is giving a low yield. What are the critical parameters to optimize?
Low yields in Sandmeyer reactions are common but can often be resolved by carefully controlling several key parameters. The process involves two main stages: diazotization and the copper-catalyzed substitution.[5]
1. Diazotization Stage (Formation of the Diazonium Salt):
-
Issue: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.
-
Solution: Maintain a strict temperature protocol. The reaction should be performed at 0-5 °C in an ice bath. Premature decomposition of the salt before the addition of the copper catalyst is a primary cause of low yield.[5]
-
-
Issue: Incomplete Diazotization. Insufficient acid or sodium nitrite can lead to unreacted starting material.
-
Solution: Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Ensure a sufficiently acidic medium (e.g., HBr, H₂SO₄) to fully generate nitrous acid (HNO₂) in situ. The amine must be fully protonated to dissolve and react.
-
2. Copper-Catalyzed Substitution Stage:
-
Issue: Catalyst Inactivity. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism.[3]
-
Solution: Use a freshly prepared or high-purity source of copper(I) bromide (CuBr). The catalyst should be used in stoichiometric amounts for best results. Some protocols may also use catalytic amounts, but this can vary.[4]
-
-
Issue: Side Reactions. The diazonium group can be replaced by other nucleophiles present in the mixture (e.g., water, leading to a hydroxyl group).
-
Solution: Ensure a high concentration of the bromide nucleophile. Using HBr as the acid during diazotization provides a bromide-rich environment. The diazonium salt solution should be added slowly to the heated CuBr solution (typically 60-70 °C) to ensure the substitution reaction dominates.
-
Optimization Table for Sandmeyer Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Temperature | Diazotization: 0-5 °C | Strict Control: Use an ice/salt bath if needed. Prevents premature N₂ loss and decomposition of the diazonium salt.[5] |
| Substitution: 60-70 °C | Gradual Heating: Warm the CuBr solution before slowly adding the diazonium salt. Too low a temp slows the reaction; too high promotes tar formation. | |
| Acid | HBr (48%) | Use HBr: It serves as both the acid for diazotization and the bromide source, maximizing bromide concentration and minimizing unwanted side products. |
| Nitrite Source | NaNO₂ (aq. solution) | Slow Addition: Add the sodium nitrite solution dropwise to the amine/acid mixture at 0-5 °C to control the exothermic reaction and prevent local overheating. |
| Copper Catalyst | CuBr (1.0-1.2 eq.) | Ensure Quality: Use fresh, high-purity CuBr. The reaction is often a direct substitution, not truly catalytic, so stoichiometric amounts are common.[3][6] |
FAQ 3: I am struggling to purify the final product. What is an effective purification strategy?
Purification can be challenging due to the presence of isomeric byproducts (if using direct bromination), unreacted starting materials, and copper salts. A multi-step approach is recommended.
Step 1: Aqueous Work-up
-
Objective: Remove inorganic salts (especially copper) and acids.
-
Procedure: After the reaction is complete, cool the mixture and quench it by pouring it into a basic solution, such as aqueous ammonia or sodium bicarbonate. This neutralizes excess acid and complexes with copper salts. Extract the crude product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Column Chromatography
-
Objective: Separate the desired product from organic impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The product is moderately polar and should elute effectively. Monitor fractions by Thin Layer Chromatography (TLC).
Step 3: Recrystallization
-
Objective: Achieve high purity for the final isolated solid.
-
Procedure: Dissolve the product from the cleanest chromatography fractions in a minimal amount of a hot solvent, such as ethanol or isopropanol.[2] Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the principles of the Sandmeyer reaction and is adapted for the specific target molecule.[4][6] The starting material, 3,6-diaminopicolinonitrile, may need to be synthesized in a prior step.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Materials:
-
3,6-Diaminopicolinonitrile (1 eq.)
-
Hydrobromic Acid (48% aqueous solution)
-
Sodium Nitrite (NaNO₂) (1.1 eq.)
-
Copper(I) Bromide (CuBr) (1.2 eq.)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,6-diaminopicolinonitrile (1 eq.) in 48% hydrobromic acid.
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
-
Sandmeyer Substitution:
-
In a separate, larger flask, add copper(I) bromide (1.2 eq.) to a portion of 48% hydrobromic acid.
-
Heat this mixture to 65 °C with stirring.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 65 °C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography followed by recrystallization as described in FAQ 3.
-
Characterization Data
The final, purified product should be characterized to confirm its identity.
-
Expected Molecular Weight: 198.02 g/mol [7]
-
Appearance: Typically a white to off-white solid.[8]
-
NMR Spectroscopy: Proton and Carbon NMR will be critical to confirm the substitution pattern. The proton NMR should show distinct signals for the aromatic protons at the C4 and C5 positions.
-
Mass Spectrometry: An exact mass measurement should confirm the molecular formula C₆H₄BrN₃.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. This compound , 98% , 884541-48-4 - CookeChem [cookechem.com]
- 8. 5-AMino-6-broMopicolinonitrile | 849353-22-6 [chemicalbook.com]
- 9. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: 6-Amino-3-bromopicolinonitrile Reactions
Welcome to the technical support center for reactions involving 6-Amino-3-bromopicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile building block. Our goal is to provide not just solutions, but also a deeper understanding of the reaction mechanisms to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a debrominated product, 6-aminopicolinonitrile, in my reaction mixture. What is causing this?
A1: The formation of 6-aminopicolinonitrile is a common side product resulting from hydrodehalogenation, a reductive process that replaces the bromine atom with a hydrogen atom.[1][2][3] This is frequently observed in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[4][5][6] The likely causes include:
-
Excessive reducing agent or hydrogen source: Certain reagents in your reaction, or even the solvent, can act as a hydrogen donor.
-
Catalyst activity: Some palladium catalysts are highly active for dehalogenation.[2]
-
Reaction conditions: High temperatures and prolonged reaction times can favor this side reaction.
Q2: My reaction is sluggish, and I'm isolating unreacted starting material. What can I do to improve the conversion?
A2: Low conversion can be due to several factors. First, ensure your reagents and solvents are anhydrous and of high purity. The catalyst system is also critical. For cross-coupling reactions, the choice of palladium precursor, ligand, and base are highly interdependent and substrate-specific.[5][6] Consider screening different ligands or bases. For instance, in a Buchwald-Hartwig amination, sterically hindered phosphine ligands can improve catalytic activity.[4][7] Additionally, ensure the reaction temperature is optimal for the specific catalytic system you are using.
Q3: I have observed the formation of a dimer of my starting material. How can I prevent this?
A3: Dimerization can occur through a radical-mediated coupling reaction, especially under certain catalytic or oxidative conditions.[8] To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Also, review your reaction components for any potential radical initiators. In some cases, adjusting the concentration of your starting material or the rate of addition of a key reagent can disfavor bimolecular side reactions like dimerization.
Q4: The nitrile group in my molecule seems to be hydrolyzing to a carboxylic acid or an amide. How can I avoid this?
A4: The hydrolysis of the nitrile group typically occurs under strongly acidic or basic conditions, often in the presence of water.[9][10] To prevent this, ensure your reaction is conducted under anhydrous conditions. If your reaction requires a base, consider using a non-nucleophilic, anhydrous base. If purification involves an aqueous workup, minimize the contact time and avoid extreme pH conditions.
Troubleshooting Guides
Guide 1: Identification and Mitigation of Hydrodehalogenation
Issue: Presence of 6-aminopicolinonitrile as a major side product.
Causality: Hydrodehalogenation is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. In palladium-catalyzed reactions, this can occur via β-hydride elimination from a palladium-hydride species, which can be formed from various sources in the reaction mixture.[4]
Step-by-Step Troubleshooting:
-
Analyze the Reaction Environment:
-
Solvent: Solvents like isopropanol or ethanol can act as hydride donors. Consider switching to a less reactive solvent such as toluene, dioxane, or THF.
-
Base: Some bases or their byproducts can generate species that lead to reduction. Ensure the base is anhydrous.
-
Reagents: Check if any of your reagents can act as a reducing agent.
-
-
Optimize the Catalytic System:
-
Ligand Selection: The choice of phosphine ligand in palladium catalysis is crucial. Bulky, electron-rich ligands can often suppress reductive dehalogenation by promoting the desired reductive elimination step.[11]
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the main reaction.
-
-
Control Reaction Parameters:
-
Temperature: Lowering the reaction temperature can often disfavor the dehalogenation pathway.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further degradation to the debrominated product.
-
Analytical Workflow for Identification:
-
LC-MS: The primary tool to identify the presence of 6-aminopicolinonitrile. The side product will have a molecular weight corresponding to the loss of bromine and the gain of hydrogen.
-
¹H NMR: Look for the appearance of a new aromatic proton signal in place of the region where the bromine was located, and the disappearance of the characteristic downfield shift caused by the bromine atom.
Guide 2: Addressing Nitrile Group Instability
Issue: Formation of 6-amino-3-bromopicolinamide or 6-amino-3-bromopicolinic acid.
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions. The reaction proceeds first to the amide and then to the carboxylic acid.[10]
Step-by-Step Troubleshooting:
-
Ensure Anhydrous Conditions:
-
Solvents and Reagents: Use freshly distilled, anhydrous solvents and dry all reagents thoroughly.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Choice of Base:
-
If a base is required, opt for a non-hydroxide base like potassium carbonate or cesium carbonate, and ensure it is anhydrous. Organic bases such as triethylamine or DIPEA can also be used, provided they are dry.
-
-
Workup and Purification:
-
Aqueous Workup: If an aqueous workup is unavoidable, use deionized water and keep the exposure time to a minimum. Maintain a neutral pH if possible.
-
Chromatography: If using silica gel chromatography, be aware that silica gel is slightly acidic and can hold water. Ensure the silica is dry and consider neutralizing it with a small amount of a non-polar amine like triethylamine in the eluent if the product is sensitive.
-
Analytical Workflow for Identification:
-
LC-MS: The amide and carboxylic acid will have molecular weights corresponding to the addition of one and two molecules of water, respectively.
-
FT-IR: Look for the disappearance of the sharp nitrile peak (around 2220-2260 cm⁻¹) and the appearance of a carbonyl stretch (around 1630-1690 cm⁻¹ for the amide, and a broader peak around 1700-1730 cm⁻¹ for the carboxylic acid).
-
¹³C NMR: The nitrile carbon (around 115-125 ppm) will be replaced by a carbonyl carbon signal (around 160-180 ppm).
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction and common side reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Overcoming solubility issues with 6-Amino-3-bromopicolinonitrile
Welcome to the technical support center for 6-Amino-3-bromopicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubility of this compound (CAS: 884541-48-4). As a Senior Application Scientist, my goal is to provide you with scientifically sound advice to ensure the success of your experiments.
Understanding the Molecule: Key Structural Features
This compound is a substituted pyridine derivative with the following key functional groups that influence its solubility:
-
Amino Group (-NH2): A basic functional group that can be protonated in acidic conditions, increasing its polarity and aqueous solubility.
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which is also basic and can be protonated.
-
Bromo Group (-Br) and Nitrile Group (-CN): These groups contribute to the molecule's overall lipophilicity and can influence its solubility in organic solvents.
Due to the presence of the basic amino and pyridine nitrogen atoms, the solubility of this compound is expected to be highly pH-dependent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[1] This helps to prevent potential degradation from light and atmospheric moisture or oxygen.
Q2: What are the primary safety concerns when handling this compound?
Q3: In what types of solvents is this compound likely to be soluble?
A3: Based on its structure, this compound is expected to have limited solubility in neutral aqueous solutions due to its relatively nonpolar aromatic core. It is likely to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). Its solubility in aqueous solutions can be significantly increased by adjusting the pH to the acidic range.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: The compound is not dissolving in my aqueous buffer (neutral pH).
This is a common issue due to the compound's limited aqueous solubility at neutral pH.
Root Cause Analysis:
At neutral pH, the amino and pyridine nitrogen atoms are largely unprotonated, making the molecule less polar and thus less soluble in water.
Solutions:
-
pH Adjustment: The most effective strategy is to lower the pH of your aqueous solution. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can protonate the basic nitrogen atoms, forming a more soluble salt. The solubility of compounds with amino groups is often significantly higher in acidic conditions.[3][4]
-
Step-by-Step Protocol for pH Adjustment:
-
Prepare your aqueous buffer.
-
While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl or 0.1 M acetic acid).
-
Monitor the pH of the solution.
-
Gradually add the this compound powder to the acidic buffer.
-
Continue stirring until the compound is fully dissolved. Gentle warming (to 30-40°C) may also aid dissolution but be mindful of potential degradation at higher temperatures.
-
-
-
Use of Co-solvents: If your experimental conditions are sensitive to pH changes, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[5]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
-
Step-by-Step Protocol for Using Co-solvents:
-
First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO).
-
Slowly add this stock solution to your aqueous buffer with vigorous stirring.
-
Ensure the final concentration of the co-solvent in your working solution is low enough not to interfere with your experiment (typically <1% v/v for biological assays).
-
-
Issue 2: The compound precipitates out of solution when I dilute my stock solution.
This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Root Cause Analysis:
The compound is soluble in the concentrated organic solvent but becomes insoluble when the solvent composition changes to a predominantly aqueous environment.
Solutions:
-
Optimize Co-solvent Concentration: You may need to slightly increase the final concentration of the co-solvent in your working solution. However, always be mindful of the tolerance of your experimental system to the co-solvent.
-
Use of Surfactants: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.
-
Commonly Used Surfactants:
-
Tween® 20 or Tween® 80
-
Pluronic® F-68
-
-
General Protocol:
-
Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%).
-
Slowly add your concentrated stock solution of this compound to the surfactant-containing buffer while vortexing or stirring.
-
-
Issue 3: I need to prepare a high-concentration stock solution.
For some applications, a high-concentration stock is necessary.
Solutions:
-
Select an Appropriate Organic Solvent: For high concentrations, polar aprotic solvents are generally the best choice.
Solvent Properties Dimethyl sulfoxide (DMSO) High solubilizing power for many organic compounds. N,N-Dimethylformamide (DMF) Similar to DMSO in its solubilizing properties. N-Methyl-2-pyrrolidone (NMP) Another strong solubilizing agent. -
Gentle Heating and Sonication: Aiding the dissolution process with gentle heating (e.g., in a 37°C water bath) and sonication can help achieve higher concentrations. Be cautious with heating to avoid compound degradation.
Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for dissolving this compound.
Caption: Decision workflow for dissolving this compound.
Advanced Strategies for Persistent Solubility Issues
For particularly challenging applications, such as in vivo studies requiring specific formulations, more advanced techniques may be necessary. These strategies are often employed in pharmaceutical development to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
-
Salt Formation: Creating a stable salt of the compound (e.g., a hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate. This involves reacting the compound with a suitable acid.
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5]
-
Complexation (e.g., with Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.
The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the solvent system compatibility, and the intended application.
References
Technical Support Center: Ensuring the Stability of 6-Amino-3-bromopicolinonitrile
Welcome to the technical support center for 6-Amino-3-bromopicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. By understanding the potential degradation pathways and implementing proper handling and analytical procedures, you can ensure the integrity and reliability of your experimental results.
Introduction to the Stability of this compound
This compound is a key building block in pharmaceutical and agrochemical research. Its unique structure, featuring an aminopyridine ring substituted with a bromine atom and a nitrile group, makes it a versatile reagent. However, these same functional groups can also be susceptible to degradation under improper storage conditions. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A controlled room temperature, typically between 20°C and 25°C, is recommended. It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8°C) in a desiccated, inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: How sensitive is this compound to light and air?
A2: While specific photostability data for this compound is not extensively published, aminopyridines and halogenated aromatic compounds can be sensitive to light and air. Exposure to UV light can potentially lead to photodecomposition, and the amino group can be susceptible to oxidation. Therefore, it is best practice to store the compound in an amber or opaque container and to minimize its exposure to air by using an inert gas blanket, especially for long-term storage.
Q3: What are the signs of decomposition in my this compound sample?
A3: Visual signs of decomposition can include a change in color (e.g., from off-white or light yellow to brown), clumping of the powder (indicating moisture absorption), or a noticeable change in its solubility profile. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Storing the compound in a standard freezer (-20°C) is generally acceptable for long-term storage, provided it is in a tightly sealed, moisture-proof container. It is important to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Troubleshooting Guide: Addressing Decomposition Issues
This section provides a structured approach to troubleshooting potential decomposition problems with this compound.
Problem 1: Unexpected peaks are observed during HPLC analysis of a stored sample.
Possible Cause: The compound has started to decompose due to improper storage conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Explanation of Causality: The appearance of new peaks in an HPLC chromatogram is a strong indicator of chemical degradation. The workflow systematically checks for common storage errors that could lead to decomposition. If storage conditions are optimal, the issue might be related to the inherent stability of the molecule or a contaminated batch.
Problem 2: The this compound powder has changed color.
Possible Cause: Oxidation or other degradation reactions have occurred.
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight change in color may not significantly impact the purity for some applications, but a significant change (e.g., to dark brown) suggests substantial decomposition.
-
Analytical Verification: Perform an HPLC analysis to quantify the purity of the discolored sample. Compare the chromatogram to that of a fresh or properly stored sample.
-
Review Storage and Handling: Investigate if the sample was exposed to air, light, or high temperatures for an extended period.
-
Consider Purification: If the purity is compromised but the compound is still needed, consider recrystallization or another suitable purification method. However, for critical applications, it is always best to use a fresh, high-purity sample.
Potential Decomposition Pathways
Understanding the potential chemical reactions that can lead to the degradation of this compound is key to preventing them.
Caption: Potential decomposition pathways of this compound.
Mechanistic Insights:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions.[1][2][3] This is a common degradation pathway for nitrile-containing compounds.
-
Oxidation of the Amino Group: The primary amino group (-NH2) is susceptible to oxidation, which can lead to the formation of nitroso (-NO), nitro (-NO2), or N-oxide derivatives. This process can be accelerated by exposure to air and light.
-
Photodecomposition: Aromatic amines and halogenated compounds can undergo complex photochemical reactions upon exposure to UV light, leading to a variety of degradation products.
-
Reductive Debromination: While less common under typical storage conditions, the bromine atom can be removed through reductive debromination in the presence of reducing agents or certain metal catalysts.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Short-Term Storage (up to 3 months):
-
Store the compound in a tightly sealed amber glass vial.
-
Place the vial in a desiccator at controlled room temperature (20-25°C), away from direct light.
-
-
Long-Term Storage (>3 months):
-
Place the compound in a tightly sealed amber glass vial.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vial in a refrigerator at 2-8°C.
-
Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the purity and stability of this compound.
1. Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound in the mobile phase (typically around the λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
2. Forced Degradation Studies:
To ensure the method is "stability-indicating," the compound should be subjected to stress conditions to generate potential degradation products.[4][5][6]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Method Optimization:
Analyze the stressed samples using the initial HPLC method. The goal is to achieve baseline separation between the main peak of this compound and all degradation product peaks. Adjust the gradient, mobile phase composition, or even the column chemistry if co-elution is observed.
4. Method Validation:
Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C for long-term) or controlled room temperature (20-25°C for short-term) | Minimizes the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Prevents oxidation of the amino group. |
| Light | Protection from light (amber vials or dark place) | Prevents photodecomposition. |
| Moisture | Dry (use of desiccator) | Prevents hydrolysis of the nitrile group. |
Conclusion
By adhering to the storage and handling guidelines outlined in this technical support center, researchers can significantly minimize the risk of decomposition of this compound. The implementation of a robust, stability-indicating analytical method is also crucial for ensuring the quality and integrity of this important chemical compound in your research and development endeavors.
References
- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 3. 5-AMino-6-broMopicolinonitrile | 849353-22-6 [chemicalbook.com]
- 4. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Instability of 6-Amino-3-bromopicolinonitrile
Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The information provided is based on an analysis of the chemical structure of 6-Amino-3-bromopicolinonitrile and established principles of chemical process safety. Specific thermal stability data for this compound is not extensively available in public literature. Therefore, all experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development.[1][2] Its chemical structure, incorporating an aminopyridine ring substituted with a bromine atom and a nitrile group, offers versatile reactivity for the synthesis of complex molecules.[1] However, this combination of functional groups also raises concerns about the compound's thermal stability. Aromatic nitro compounds and molecules with nitrogen-halogen bonds can be energetic and may decompose exothermically under certain conditions. This guide provides a comprehensive overview of the potential thermal hazards associated with this compound and offers practical guidance for its safe handling and use in experimental settings.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Risks
Q1: Why is there a concern about the thermal stability of this compound?
A1: The thermal stability of this compound is a concern due to the presence of several functional groups that can contribute to exothermic decomposition. These include:
-
Aminopyridine Ring: The pyridine ring itself is relatively stable, but the amino group can be susceptible to oxidation at elevated temperatures.
-
Bromine Atom: Carbon-bromine bonds can be labile at higher temperatures, and their cleavage can initiate decomposition pathways. The thermal degradation of brominated compounds can release hydrogen bromide, which can catalyze further decomposition.[3]
-
Nitrile Group: While generally stable, the nitrile group can participate in exothermic reactions, such as polymerization or cyclization, at elevated temperatures, especially in the presence of impurities or catalysts.
The combination of these groups on a single aromatic ring can lead to complex decomposition mechanisms that may release significant energy.
Q2: What are the potential decomposition pathways for this molecule?
A2: While specific studies on this compound are limited, we can infer potential decomposition pathways based on related compounds:
-
Initial C-Br Bond Cleavage: The carbon-bromine bond is likely one of the weaker bonds in the molecule and could be the initial point of decomposition, leading to the formation of radical species.
-
Deamination or Ring Opening: At higher temperatures, the amino group could be eliminated, or the pyridine ring could undergo cleavage.
-
Nitrile Group Reactions: The nitrile group could undergo trimerization to form a triazine ring, which is often an exothermic process.
-
Formation of Hydrogen Bromide (HBr): The decomposition can release HBr gas, which is corrosive and can catalyze further decomposition of the starting material and other intermediates.[3]
Q3: What is a "runaway reaction" and could it happen with this compound?
A3: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[4][5] This leads to a rapid increase in temperature and pressure, which can result in an explosion.[5][6] For a compound like this compound, a runaway reaction is a credible risk, particularly on a larger scale, if the reaction is heated too quickly or if cooling fails.[4][7] An approximate rule of thumb is that the reaction rate, and thus heat generation, can double for every 10°C rise in temperature.[4]
Q4: Are there any known incompatible materials?
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions with the amino group.
-
Strong Acids and Bases: Can catalyze decomposition or unwanted side reactions.
-
Metals: Certain metals can catalyze the decomposition of halogenated compounds.
It is crucial to perform compatibility tests before mixing this compound with other reagents, especially at elevated temperatures.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a structured approach to troubleshooting common issues that may arise during the handling and use of this compound.
Issue 1: Discoloration of the material upon storage or mild heating.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon). | The amino group is susceptible to oxidation, which can be accelerated by air and light. |
| Minor Decomposition | Ensure storage temperature is maintained as recommended by the supplier (typically in a cool, dark place). | Even at temperatures below the major decomposition point, slow degradation can occur over time. |
| Impurities | Check the purity of the material using appropriate analytical techniques (e.g., HPLC, NMR). | Impurities can act as catalysts for decomposition, lowering the onset temperature. |
Issue 2: Unexpected exotherm or pressure increase during a reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Onset of Decomposition | Immediately stop heating and apply emergency cooling. | The observed exotherm may be the initial stage of a runaway reaction. |
| Reaction with Solvent or Reagent | Review the reaction scheme for potential exothermic side reactions. | The solvent or other reagents may be reacting exothermically with the starting material. |
| Poor Heat Transfer | Ensure adequate stirring and that the reaction vessel is not overfilled. | Inadequate heat transfer can lead to localized "hot spots" where decomposition can initiate. |
Issue 3: Inconsistent reaction outcomes or low yields.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Thermal Degradation of Product | Run the reaction at a lower temperature for a longer duration. | The desired product may also be thermally sensitive and degrade under the reaction conditions. |
| Side Reactions | Analyze the crude reaction mixture to identify byproducts. | Understanding the side reactions can help in optimizing the reaction conditions to favor the desired product. |
| Catalyst Poisoning | If using a catalyst, ensure it is not being deactivated by impurities or decomposition products. | Decomposition products can sometimes inhibit the activity of catalysts. |
Part 3: Experimental Protocols & Best Practices
Safe Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[2]
-
Dispensing: When weighing and dispensing the solid, minimize the creation of dust.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Thermal Hazard Assessment Workflow
For any new reaction involving this compound, a thorough thermal hazard assessment is critical.
Caption: Workflow for Thermal Hazard Assessment.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the onset temperature of decomposition and the heat of decomposition.
Materials:
-
This compound
-
DSC instrument
-
High-pressure DSC pans (e.g., gold-plated stainless steel)
-
Crimping press for pans
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a high-pressure DSC pan.
-
Sealing: Hermetically seal the pan using a crimping press. This is crucial to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the heating rate to a standard value, typically 5-10 °C/min.
-
Set the temperature program to scan from ambient temperature to a temperature well above the expected decomposition, but not exceeding the instrument's limit (e.g., 25 °C to 400 °C).
-
Use an inert purge gas (e.g., nitrogen) to prevent oxidative decomposition.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify any exothermic events.
-
Determine the onset temperature (Tonset) of the exotherm.
-
Integrate the peak area of the exotherm to calculate the heat of decomposition (ΔHd) in J/g.
-
Data Interpretation:
| Parameter | Indication |
| Tonset < 150 °C | High thermal risk. The compound is sensitive to moderate heating. |
| 150 °C < Tonset < 250 °C | Moderate thermal risk. Careful temperature control is required. |
| Tonset > 250 °C | Lower thermal risk under normal processing conditions. |
| ΔHd > 100 J/g | Significant energy release. Potential for a runaway reaction. |
Part 4: Advanced Safety Considerations
For larger-scale reactions (beyond gram scale), more advanced safety assessments are recommended.
Accelerating Rate Calorimetry (ARC)
ARC is a technique that mimics a "worst-case" adiabatic scenario, where no heat is lost to the surroundings.[9][10][11] This provides crucial data for safe process scale-up, including:
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum self-heating rate from a given starting temperature.
-
Adiabatic Temperature Rise: The total temperature increase due to the decomposition.
References
- 1. Buy 6-Amino-5-bromopicolinonitrile | 1314974-91-8 [smolecule.com]
- 2. 884541-48-4|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. cedrec.com [cedrec.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. wjarr.com [wjarr.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. thermalhazardtechnology.com [thermalhazardtechnology.com]
Catalyst Selection for Cross-Coupling Reactions: A Technical Support Center
Welcome to the Technical support center for catalyst selection in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. Cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation, but their success is highly dependent on the judicious choice of the catalytic system.[1] This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your cross-coupling reaction, but analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium (or other transition metal) catalyst is the heart of the reaction. Its activity can be compromised before the reaction even begins.
-
Causality: Palladium(0) species are the active catalysts in many cross-coupling reactions.[2] Pd(II) precatalysts require in situ reduction to Pd(0), and this process can be inefficient.[3] Both Pd(0) and Pd(II) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.[4]
-
Solution:
-
Use a fresh, high-purity catalyst or precatalyst. Store catalysts under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Employ modern, air- and moisture-stable precatalysts, such as the third-generation Buchwald palladacycle precatalysts (e.g., XPhos Pd G3), which rapidly generate the active LPd(0) catalyst.[5][6]
-
Ensure all solvents and reagents are anhydrous and properly degassed. Sparging with an inert gas like argon or nitrogen for 5-10 minutes is a suitable method.[5]
-
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity.[1]
-
Causality: The electronic and steric properties of the ligand directly influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7][8] For example, electron-rich and bulky phosphine ligands are often required for the activation of less reactive aryl chlorides.[6][8]
-
Solution:
-
For challenging substrates (e.g., aryl chlorides, sterically hindered substrates), switch to a bulkier, more electron-donating ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4][6]
-
Consult ligand application guides to select a ligand known to be effective for your specific reaction type (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
-
-
Suboptimal Reaction Conditions (Base, Solvent, Temperature): The reaction environment significantly impacts catalyst performance and reaction kinetics.
-
Causality: The base is crucial for steps like transmetalation in Suzuki couplings or amine deprotonation in Buchwald-Hartwig aminations.[2][6] The solvent's polarity and coordinating ability can affect the solubility of reagents and the stability of catalytic intermediates.[6] Many cross-coupling reactions, especially those involving aryl chlorides, require elevated temperatures to overcome the activation energy for oxidative addition.[6]
-
Solution:
-
Base: For Suzuki couplings with sensitive functional groups, consider weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is often necessary.[2][6] Ensure the base is finely powdered and dry.[6]
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[6] For poorly soluble starting materials, a biphasic solvent system (e.g., toluene/water) may be beneficial.[4]
-
Temperature: If you are using a less reactive electrophile like an aryl chloride, increasing the reaction temperature (e.g., to 90-120 °C) may be necessary.[6]
-
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Reduction)
Your desired product is forming, but it's contaminated with byproducts, complicating purification and reducing yield.
Potential Causes & Solutions:
-
Homocoupling of the Coupling Partner: This is particularly common in Suzuki-Miyaura reactions.
-
Causality: Homocoupling of the boronic acid derivative can occur in the presence of an oxidant, most commonly oxygen.[5]
-
Solution:
-
Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. [5]
-
Minimize the time between the addition of the base and the start of heating, as the boronic acid can be less stable under basic conditions.
-
-
-
β-Hydride Elimination: This is a common decomposition pathway when using alkyl coupling partners with β-hydrogens.[9]
-
Causality: An alkylpalladium(II) intermediate can undergo elimination of a β-hydrogen to form a palladium-hydride species and an alkene, which is an unproductive pathway.[9][10]
-
Solution:
-
Use sterically bulky, electron-donating ligands. These ligands can favor the desired reductive elimination over β-hydride elimination.[9]
-
For substrates prone to this side reaction, consider alternative coupling partners that lack β-hydrogens if the synthesis allows.
-
In some cases, specific additives can suppress β-hydride elimination.[10]
-
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid is consumed before it can participate in the cross-coupling.
-
Causality: In the presence of water and base, the boronic acid can be converted back to the corresponding arene.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Consider using boronate esters (e.g., pinacol esters) instead of boronic acids, as they are often more stable.
-
-
Issue 3: Catalyst Deactivation or Poisoning
The reaction starts well but then stalls before completion.
Potential Causes & Solutions:
-
Catalyst Poisoning by Substrate or Impurities: Certain functional groups or impurities can irreversibly bind to the metal center, rendering it inactive.
-
Causality: Functional groups like thiols, and to a lesser extent, some nitrogen and oxygen-containing heterocycles, can act as strong ligands for palladium, leading to catalyst poisoning.[11] Impurities in starting materials, such as elemental sulfur from the synthesis of organic halides, can also poison the catalyst.[12]
-
Solution:
-
Purify starting materials thoroughly.
-
If a poisoning functional group is present on the substrate, a higher catalyst loading may be required.
-
In some cases, the choice of ligand can mitigate poisoning. For example, with substrates containing a coordinating carboxylate group, bulky ligands can sterically hinder its coordination to the palladium center.[4]
-
-
-
Formation of Inactive Catalyst Species: The active catalyst can be converted into an inactive form during the reaction.
-
Causality: The active monoligated Pd(0) species can aggregate to form palladium nanoparticles, which are often less catalytically active for cross-coupling in solution.[13]
-
Solution:
-
The choice of ligand is crucial. Bulky ligands that stabilize the monoligated Pd(0) species can prevent aggregation.
-
Optimize the ligand-to-metal ratio. A slight excess of the ligand can sometimes help to maintain the active catalytic species in solution.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my cross-coupling reaction?
The selection of the "right" ligand is highly dependent on the specific transformation. However, some general principles apply.
-
Mechanism-Based Selection: The ligand influences every step of the catalytic cycle.[14][15]
-
Oxidative Addition: Electron-rich, bulky ligands generally accelerate the oxidative addition of aryl halides to the Pd(0) center.[8][16] This is particularly important for less reactive electrophiles like aryl chlorides.
-
Reductive Elimination: Bulky ligands also tend to promote the final reductive elimination step to release the product.[8][17]
-
-
Practical Considerations:
-
For Suzuki-Miyaura couplings, bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are excellent starting points, especially for challenging substrates.[7]
-
For Buchwald-Hartwig aminations, the choice of ligand is often dictated by the nature of the amine. Specific ligands have been developed to favor the coupling of primary amines, secondary amines, or even ammonia.[2][18]
-
For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often used, though copper-free conditions are also common. The choice of phosphine ligand can influence the efficiency of both variants.[6]
-
Q2: Should I use a precatalyst or generate the active catalyst in situ?
While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand is possible, the use of well-defined precatalysts is now generally preferred.
-
Advantages of Precatalysts:
-
Air and Moisture Stability: Many modern precatalysts are solids that can be handled and weighed in the air, simplifying reaction setup.[5]
-
Stoichiometric Control: They provide a precise 1:1 or 2:1 ligand-to-metal ratio, leading to more reproducible results.
-
Efficient Generation of the Active Catalyst: Precatalysts are designed to rapidly and quantitatively generate the active Pd(0) species under the reaction conditions, often upon addition of the base.[3][5]
-
Q3: My reaction is not working. What is the first thing I should check?
Before embarking on extensive optimization, always verify the basics:
-
Purity and Integrity of Reagents: Are your starting materials, catalyst, ligand, and base pure and dry? Have your solvents been properly dried and degassed?[19]
-
Inert Atmosphere: Was the reaction set up and maintained under an inert atmosphere to exclude oxygen?[5]
-
Reaction Temperature: Is the reaction being heated to the appropriate temperature?
Often, issues with low yield or no reaction can be traced back to one of these fundamental parameters.[20]
Q4: How can I accelerate the optimization of my cross-coupling reaction?
Traditional one-factor-at-a-time optimization can be slow and may miss synergistic effects between variables.[21]
-
High-Throughput Experimentation (HTE): HTE platforms allow for the parallel screening of multiple catalysts, ligands, bases, and solvents in small-scale reactions. This approach can rapidly identify promising reaction conditions for further scale-up and optimization.[22]
-
Design of Experiments (DoE): DoE is a statistical method for systematically varying multiple reaction parameters simultaneously to identify optimal conditions more efficiently than traditional methods.[18]
Visualizing the Catalyst Selection Process
A systematic approach is key to successful catalyst selection and troubleshooting.
Caption: A workflow for catalyst selection and troubleshooting.
Key Mechanistic Steps and Ligand Effects
Understanding the catalytic cycle is paramount for rational catalyst selection. For many palladium-catalyzed cross-couplings, the cycle involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.[14][15]
Caption: The general catalytic cycle for a Suzuki-Miyaura cross-coupling.
Ligand Parameter Comparison
The choice of phosphine ligand is often a balance between steric bulk and electronic properties.
| Ligand | Common Name | Steric Parameter (Cone Angle, θ) | Electronic Parameter (Tolman, ν) | Typical Applications |
| PPh₃ | Triphenylphosphine | 145° | 2067 cm⁻¹ | Heck, Stille, Sonogashira |
| P(t-Bu)₃ | Tri-tert-butylphosphine | 182° | 2056 cm⁻¹ | Suzuki, Buchwald-Hartwig (highly active) |
| SPhos | SPhos | N/A (Biaryl) | N/A (Biaryl) | Suzuki, Buchwald-Hartwig (aryl chlorides) |
| XPhos | XPhos | N/A (Biaryl) | N/A (Biaryl) | Suzuki, Buchwald-Hartwig, C-O coupling |
Note: Cone angle and Tolman electronic parameters are less descriptive for bulky biarylphosphine ligands, where the overall architecture of the ligand is more critical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 9. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 14. chemistryjournals.net [chemistryjournals.net]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 17. Reductive elimination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Troubleshooting [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Amino-3-bromopicolinonitrile and its Chloro-Analog in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 6-aminopicolinonitrile framework, in particular, serves as a valuable building block for a diverse range of bioactive molecules. The choice of the halogen at the 3-position—bromine versus chlorine—is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of 6-Amino-3-bromopicolinonitrile and its chloro-analog, 6-Amino-3-chloropicolinonitrile, with a focus on the widely employed Suzuki-Miyaura and Sonogashira cross-coupling reactions.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This reactivity trend, which generally follows I > Br > Cl > F, is fundamentally governed by two interconnected factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The BDE for a typical aryl C-Br bond is approximately 276 kJ/mol, whereas for an aryl C-Cl bond, it is significantly higher at around 328 kJ/mol.[1] A lower BDE means that less energy is required to cleave the C-Br bond.
-
The Rate-Determining Step: Oxidative Addition: In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, the initial and often rate-limiting step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] During this step, the palladium center inserts itself into the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond facilitates a faster rate of oxidative addition compared to the more robust C-Cl bond.[2]
This fundamental difference in reactivity dictates the choice of reaction conditions. Reactions with the more reactive this compound can often be achieved under milder conditions, with lower catalyst loadings and shorter reaction times. Conversely, the less reactive but more cost-effective 6-Amino-3-chloropicolinonitrile typically requires more forcing conditions, such as higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.
Visualizing the Catalytic Cycle
To understand the causality behind the experimental choices, it is crucial to visualize the fundamental steps of the palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[3] The difference in reactivity between our two subject compounds is starkly evident in this transformation.
| Feature | This compound | 6-Amino-3-chloropicolinonitrile |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Catalyst Loading | Lower (e.g., 1-5 mol%) | Higher (e.g., 2-10 mol%) |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Reaction Time | Shorter | Longer |
| Yields | Generally higher | Can be lower without optimization |
Experimental Protocol: Suzuki-Miyaura Coupling
The following are generalized, self-validating protocols for the Suzuki-Miyaura coupling of both substrates. Optimization may be required for specific boronic acids.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol for this compound:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for 6-Amino-3-chloropicolinonitrile:
-
To a dry reaction vessel, add 6-Amino-3-chloropicolinonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-4 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-8 mol%).
-
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed.
-
Follow steps 6-8 from the bromo-analog protocol for workup and purification.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another indispensable tool in medicinal chemistry.[4] The reactivity difference between the bromo and chloro analogs is also pronounced in this reaction.
| Feature | This compound | 6-Amino-3-chloropicolinonitrile |
| Relative Reactivity | High | Low |
| Co-catalyst | Copper(I) iodide is typically used | Copper(I) is often essential, and copper-free versions are less efficient |
| Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | More specialized catalysts, often with N-heterocyclic carbene (NHC) ligands |
| Base | Amine bases like Et₃N, DIPEA | Stronger bases may be required |
| Reaction Temperature | Room temperature to moderate heat (e.g., 25-60 °C) | Elevated temperatures (e.g., 80-120 °C) |
| Side Reactions | Alkyne homocoupling (Glaser coupling) can be an issue | Homocoupling and decomposition at higher temperatures |
Experimental Protocol: Sonogashira Coupling
The following generalized protocols highlight the differing requirements for the two substrates. A protocol for a structurally similar bromocyanofluoro pyridine has been reported to proceed in high yield at room temperature.[2]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol for this compound:
-
To a dry reaction vessel, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise with stirring.
-
Stir the reaction at room temperature to 50 °C until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol for 6-Amino-3-chloropicolinonitrile:
-
To a dry, and often microwave-safe, reaction vessel, add 6-Amino-3-chloropicolinonitrile (1.0 equiv), a robust palladium catalyst system (e.g., a pre-formed Pd-NHC complex or PdCl₂(PPh₃)₂ at 5-10 mol%), and CuI (10-20 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add a high-boiling point aprotic solvent (e.g., DMF or NMP) and a suitable base (e.g., DIPEA or DBU, 3 equiv).
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction to 100-120 °C, potentially using microwave irradiation to shorten reaction times.
-
Follow steps 6-8 from the bromo-analog protocol for workup and purification.
Conclusion and Practical Recommendations
The choice between this compound and its chloro-analog is a classic trade-off between reactivity and cost.
-
This compound is the substrate of choice when milder reaction conditions are paramount, for example, with thermally sensitive functional groups on the coupling partner. Its higher reactivity generally leads to cleaner reactions, higher yields, and simpler purification, which can be advantageous in the later stages of a synthesis or for rapid library generation.
-
6-Amino-3-chloropicolinonitrile represents a more economical option, particularly for large-scale synthesis. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as more forcing reaction conditions. This can lead to a greater potential for side reactions and may require more extensive process optimization.
For researchers in the early stages of drug discovery, the higher reliability and milder conditions associated with the bromo-analog often justify its higher initial cost. For process development and large-scale manufacturing, the cost savings of the chloro-analog may warrant the investment in developing a robust and optimized high-temperature coupling protocol. Ultimately, the decision rests on a careful consideration of the specific synthetic goals, the scale of the reaction, and the available resources.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to High-Fidelity Purity Confirmation of 6-Amino-3-bromopicolinonitrile
For researchers, medicinal chemists, and professionals in drug development, the absolute purity of a starting material or intermediate like 6-Amino-3-bromopicolinonitrile is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream science is built. Impurities, even at trace levels, can introduce significant variability in reaction kinetics, lead to the formation of undesirable side products, and confound biological assay results. This guide provides an in-depth comparison of orthogonal analytical methods for the robust purity determination of this compound, moving beyond simple area-percent reporting to a holistic, scientifically-grounded confirmation of material integrity.
The analytical strategy detailed herein is built on a philosophy of orthogonal validation. No single method is infallible. By employing techniques that rely on different physicochemical principles—chromatographic separation, nuclear resonance, and volatility—we create a self-validating system that provides a high degree of confidence in the final purity assignment. This guide explains not just the "how" but the critical "why" behind the selection of each method and its experimental parameters, in accordance with international regulatory standards such as the ICH Q2(R1) guidelines on analytical procedure validation.[1][2][3]
Chapter 1: The Workhorse of Purity Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity analysis for non-volatile organic molecules like this compound.[4][5] Its power lies in its high resolving capability, sensitivity, and reproducibility, allowing for the separation of the main compound from closely related structural impurities. The fundamental principle involves partitioning the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] Compounds with greater hydrophobicity are retained longer on the column, enabling separation.
Our choice of a gradient elution method, where the mobile phase composition changes over time, is deliberate. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable analysis time, providing a comprehensive impurity profile.
Establishing a Stability-Indicating HPLC Method
A crucial aspect of a trustworthy purity assay is its ability to be "stability-indicating." This means the method must be able to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[6][7] Forced degradation studies are performed to intentionally stress the sample and generate these potential degradants.[7][8] This process is essential to prove the specificity of the analytical method.
dot
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: HPLC Purity and Stability Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.
-
Working Solution: Dilute the stock solution 10-fold to 0.1 mg/mL for analysis.
-
-
Forced Degradation Sample Preparation: [9][10]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample in an oven at 80°C for 48 hours, then prepare the working solution.
-
Control: Prepare a sample by mixing 1 mL of stock solution with 1 mL of water to use as an unstressed control.
-
-
Analysis and Data Interpretation:
-
Inject all prepared samples (unstressed, acid, base, oxidative, thermal).
-
Confirm that the primary peak in the stressed samples decreases in area while one or more new peaks (degradants) appear.
-
The method is considered stability-indicating if the main peak remains spectrally pure (as assessed by the DAD) and is well-resolved (Resolution > 2.0) from all degradant peaks.
-
Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Chapter 2: The Orthogonal Standard: Quantitative ¹H-NMR (qNMR) Spectroscopy
While HPLC is excellent for relative purity (area %), it relies on the assumption that all compounds have a similar response factor at the detection wavelength. This is not always true. Quantitative NMR (qNMR) is a primary analytical method that provides an absolute purity assessment (mass fraction) without this limitation.[11] The core principle of qNMR is that the integrated area of a proton resonance signal is directly proportional to the number of protons giving rise to that signal.[12][13] By comparing the integral of a unique, well-resolved signal from the analyte to that of a certified internal standard of known purity and weight, one can determine the analyte's absolute purity.[14][15]
This technique is orthogonal to HPLC because it relies on a magnetic property of atomic nuclei rather than chromatographic partitioning, making it an exceptionally powerful tool for confirming HPLC results and identifying impurities that may co-elute or have poor UV absorbance.[15][16]
dot
Caption: Standard workflow for purity determination by quantitative ¹H-NMR.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Materials & Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended).
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Analytical balance (readable to 0.01 mg).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.[12]
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
The key to accurate quantitation is ensuring complete relaxation of all relevant protons.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a value of 30-60 seconds is often a safe starting point if T₁ is unknown).
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio (>250:1 for integrated signals).
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved, non-exchangeable proton signal for the analyte (e.g., one of the aromatic protons) and the singlet for the internal standard (Maleic Acid, ~6.2 ppm).
-
Integrate these signals accurately.
-
Calculate the purity using the following formula:[14]
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., Nstd = 2 for maleic acid)
-
MW: Molecular weight
-
W: Weight
-
Pstd: Purity of the internal standard (as a percentage)
-
-
Chapter 3: Assessing Volatile Components: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC and NMR are excellent for the primary component and non-volatile impurities, they may not detect residual solvents or volatile synthetic by-products. Gas Chromatography is the ideal technique for this purpose.[17] It separates compounds based on their volatility and interaction with a stationary phase in a heated column.[18] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[19] This is particularly useful for identifying unknown impurities.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation:
-
GC system with a split/splitless injector and a Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial Temp: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
MS Ion Source Temp: 230°C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound and dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) that does not co-elute with expected impurities.
-
-
Analysis and Data Interpretation:
-
Inject 1 µL of the sample solution.
-
The primary, less volatile analyte will likely elute late in the chromatogram.
-
Focus on the earlier-eluting peaks. Identify them by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify any identified residual solvents against a prepared standard curve.
-
Chapter 4: A Comparative Summary and Data Interpretation
The choice of analytical method is dictated by the specific question being asked. For routine quality control and impurity profiling, HPLC is the primary choice. For absolute purity assignment and as an orthogonal check, qNMR is unparalleled. For volatile impurities and residual solvents, GC-MS is essential.
Table 1: Comparison of Key Analytical Methods
| Parameter | RP-HPLC | Quantitative ¹H-NMR (qNMR) | GC-MS |
| Primary Use | Relative Purity, Impurity Profile | Absolute Purity (Mass Fraction) | Volatile Impurities, Residual Solvents |
| Principle | Chromatographic Partitioning | Nuclear Magnetic Resonance | Volatility & Mass-to-Charge Ratio |
| Quantitation | Relative (Area %) | Absolute (with internal standard) | Quantitative (with standards) |
| Destructive? | Yes | No | Yes |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Very High (pg to fg) |
| Throughput | High | Low to Moderate | High |
| Key Advantage | High resolution for isomers | Primary method, no reference std needed for analyte | Definitive ID of volatile unknowns |
| Key Limitation | Requires UV chromophore, assumes equal response factors | Lower sensitivity, requires pure internal standard | Analyte must be volatile and thermally stable |
Table 2: Hypothetical Purity Analysis Data for a Batch of this compound
| Method | Result | Interpretation |
| RP-HPLC (Area %) | Main Peak: 99.2%Impurity 1 (RT 5.2 min): 0.3%Impurity 2 (RT 12.8 min): 0.5% | The sample is relatively pure by chromatographic standards, with two minor impurities detected. |
| Quantitative ¹H-NMR | Purity (mass %): 98.5% | The absolute purity is slightly lower than the HPLC area %, suggesting Impurities 1 & 2 may have a lower UV response factor than the main compound, or non-UV active impurities (e.g., water, inorganic salts) are present. |
| GC-MS | Toluene: 0.15% (1500 ppm) | The sample contains a residual solvent from the synthesis process that was not detected by HPLC. |
| Final Purity Assessment | 98.5% (by qNMR) with 0.15% residual solvent content. | The most accurate purity value is taken from the primary qNMR method, with the GC-MS result reported separately as is standard practice. The HPLC method is confirmed as suitable for routine impurity monitoring. |
Conclusion
Confirming the purity of a critical reagent like this compound requires a multi-pronged, orthogonal approach. Relying on a single method, such as HPLC area percent, can provide a misleadingly optimistic view of a sample's true integrity. By combining the high-resolution separation of a stability-indicating RP-HPLC method, the absolute quantitation of qNMR, and the specific insights into volatile components from GC-MS, researchers can build a comprehensive and trustworthy purity profile. This rigorous analytical characterization is an indispensable investment in the quality and reliability of all subsequent research and development activities.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scielo.br [scielo.br]
- 10. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Alchemist's Proof: A Comparative Guide to Validating Synthesized Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery and development, the synthesis of a novel derivative is but the opening act. The true measure of success, the foundation upon which all subsequent research is built, lies in the unequivocal validation of its structure. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides a comprehensive comparison of the primary analytical techniques for structural validation, moving beyond a mere recitation of protocols to delve into the causal logic behind experimental choices. We will explore how to construct a self-validating system of analysis, ensuring the scientific integrity of your work.
The Imperative of Orthogonal Validation
The central tenet of robust structural validation is the principle of orthogonality. Relying on a single analytical technique, no matter how powerful, is akin to viewing a complex object from a single vantage point – you only get part of the picture. Orthogonal methods, which rely on different physicochemical principles, provide a multi-faceted and cross-verifiable confirmation of a molecule's identity, purity, and stereochemistry.[1] By integrating data from diverse techniques, we create a self-validating workflow where the strengths of one method compensate for the limitations of another.
This guide will focus on the three pillars of small molecule structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The maestro of molecular connectivity.
-
Mass Spectrometry (MS): The ultimate arbiter of molecular weight and formula.
-
Single-Crystal X-ray Crystallography: The gold standard for unambiguous three-dimensional structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The "Why" Behind the Experiment: Choosing Your NMR Toolkit
A common pitfall is the routine acquisition of a standard set of NMR spectra without considering the specific questions that need to be answered. The choice of NMR experiments should be a deliberate process, guided by the information you seek.
-
¹H NMR (Proton NMR): This is the workhorse experiment, providing information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The initial ¹H NMR spectrum is the first look at the complexity of your synthesized derivative and guides the selection of subsequent experiments.[3]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in a molecule and their chemical environment. It is particularly useful for identifying carbon-based functional groups and determining the overall carbon skeleton. Due to the low natural abundance of ¹³C, these spectra generally have a lower signal-to-noise ratio than ¹H NMR spectra.
-
2D NMR Spectroscopy: When 1D spectra become too complex or ambiguous, 2D NMR experiments are essential for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out spin systems and identifying connected proton networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is the key experiment for connecting different spin systems and building the complete carbon skeleton of the molecule.[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry and conformation of a molecule.
-
Experimental Protocol: A Step-by-Step Guide to Acquiring High-Quality NMR Data
A robust NMR dataset is the foundation of a reliable structure elucidation.
-
Sample Preparation:
-
Purity: Ensure the sample is as pure as possible. Impurities will complicate the spectra and can lead to misinterpretation.
-
Solvent: Choose a deuterated solvent in which the compound is soluble. The choice of solvent can influence chemical shifts, so consistency is key.
-
Concentration: For a typical small molecule (<1000 g/mol ), 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient for ¹H NMR, while 20-50 mg may be needed for ¹³C NMR and 2D experiments.[6]
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing.
-
-
Data Acquisition:
-
Shimming: Carefully shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved peaks. Poor shimming is a common source of broad or distorted peaks.[7]
-
Pulse Sequences: Use standard, well-established pulse sequences for each experiment. Modern spectrometers have optimized parameter sets that are a good starting point.
-
Acquisition Time and Number of Scans: Adjust the acquisition time to ensure proper decay of the signal and the number of scans to achieve an adequate signal-to-noise ratio, especially for less sensitive nuclei like ¹³C or for dilute samples.
-
Data Interpretation: From Squiggly Lines to a Chemical Structure
The interpretation of NMR spectra is a deductive process of piecing together structural fragments.
-
¹H NMR: Analyze the chemical shift, integration, and multiplicity of each signal to propose initial structural fragments.
-
¹³C NMR: Use the chemical shifts to identify functional groups and the number of signals to determine the number of unique carbon environments.
-
2D NMR: Systematically use COSY, HSQC, and HMBC data to connect the fragments into a complete molecular structure. Use NOESY/ROESY data to establish the 3D arrangement of atoms.
Common Pitfalls and How to Avoid Them
-
Overlooking Impurities: Small signals can be from impurities rather than the compound of interest. Always critically evaluate all signals.
-
Misinterpreting Artifacts: Spinning sidebands, phasing errors, and baseline distortions can be mistaken for real signals.[7][8][9] Understanding the common artifacts is crucial for accurate interpretation.
-
Ambiguous Correlations: In complex molecules, overlapping signals in 2D spectra can lead to ambiguity. Running experiments at different temperatures or in different solvents can sometimes resolve these overlaps.
Table 1: Performance Comparison of Key NMR Experiments
| Experiment | Information Gained | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity, and relative numbers. | High sensitivity, fast acquisition. | Can be complex and overcrowded for large molecules. |
| ¹³C NMR | Carbon skeleton and functional groups. | Simpler spectra than ¹H NMR. | Low sensitivity, requires more sample or longer acquisition times. |
| COSY | ¹H-¹H connectivity through 2-3 bonds. | Excellent for identifying spin systems. | Does not provide information about connections between isolated spin systems. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | High sensitivity, good for assigning carbon signals. | Only shows direct attachments. |
| HMBC | ¹H-¹³C correlations over 2-4 bonds. | Crucial for connecting molecular fragments. | Can sometimes show ambiguous long-range correlations. |
| NOESY/ROESY | ¹H-¹H proximity in space. | Essential for determining stereochemistry and conformation. | NOE effects can be distance-dependent and require careful interpretation. |
Diagram 1: General Workflow for NMR-Based Structure Elucidation
Caption: Workflow for structural validation via NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a synthesized derivative with high accuracy and sensitivity.[10] It provides a crucial piece of the structural puzzle that is complementary to the connectivity information from NMR.
The "Why" Behind the Ionization: Choosing the Right Technique
The key to a successful MS experiment is the choice of ionization technique. The goal is to get the molecule into the gas phase as an ion with minimal unwanted fragmentation.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons. This often leads to extensive fragmentation, which can be useful for structural elucidation by providing a characteristic fragmentation pattern, but the molecular ion may be weak or absent.[7] It is best suited for relatively small, volatile, and thermally stable molecules.
-
Electrospray Ionization (ESI): A "soft" ionization technique that is ideal for polar, non-volatile, and thermally labile molecules, including many drug candidates.[7] It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation, making it excellent for determining the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar and more volatile compounds than ESI.[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for large biomolecules, but it can also be applied to synthetic polymers and other large organic molecules.[7][10]
The choice between these techniques depends on the physicochemical properties of your synthesized derivative. For most drug-like small molecules, ESI is the preferred method due to its soft nature and applicability to a wide range of polar compounds.
Experimental Protocol: From Solution to Spectrum
-
Sample Preparation:
-
Solubility: The sample must be soluble in a solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, water for ESI).
-
Concentration: MS is highly sensitive, so low concentrations (typically in the µg/mL to ng/mL range) are sufficient.
-
Purity: While MS can detect components in a mixture, a pure sample is essential for unambiguous molecular weight determination of the target compound.
-
-
Data Acquisition:
-
Instrumentation: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, are essential for accurate mass measurements, which allow for the determination of the elemental composition.
-
Mode: The instrument can be operated in either positive or negative ion mode. The choice depends on the presence of acidic or basic functional groups in the molecule.
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the masses of the fragments are measured. This provides valuable structural information and can be used to confirm the identity of a compound.
-
Data Interpretation: More Than Just a Molecular Weight
-
Molecular Ion Peak: The most important signal in the mass spectrum, which corresponds to the ionized molecule. Its mass-to-charge ratio (m/z) provides the molecular weight.
-
Isotope Pattern: The relative abundance of the isotopic peaks can help confirm the elemental composition, especially for compounds containing elements with characteristic isotope patterns like chlorine and bromine.
-
Accurate Mass Measurement: HRMS provides a highly accurate mass measurement (typically within 5 ppm), which can be used to determine the unique elemental formula of the molecule.
-
Fragmentation Pattern (from EI or MS/MS): The fragmentation pattern can be used to deduce the presence of specific functional groups and how they are connected.
Common Pitfalls and How to Avoid Them
-
Ion Suppression: In complex mixtures, the presence of other components can suppress the ionization of the analyte of interest, leading to a weak or absent signal.[10] Proper sample cleanup and chromatographic separation can mitigate this issue.
-
Adduct Formation: In ESI, molecules can form adducts with salts present in the sample or solvent (e.g., [M+Na]⁺, [M+K]⁺). While these can be useful for confirming the molecular weight, they can also complicate the spectrum.
-
Misinterpreting Fragments: It is crucial to distinguish between the molecular ion and fragment ions, especially in hard ionization techniques like EI.
Table 2: Comparison of Common Ionization Techniques in Mass Spectrometry
| Technique | Principle | Best Suited For | Strengths | Limitations |
| Electron Ionization (EI) | High-energy electron beam | Small, volatile, thermally stable molecules | Provides detailed fragmentation patterns for structural elucidation. | Molecular ion may be weak or absent. Not suitable for non-volatile or thermally labile compounds. |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol | Polar, non-volatile, thermally labile molecules | Soft ionization with minimal fragmentation, ideal for molecular weight determination. | Susceptible to ion suppression and matrix effects. |
| APCI | Corona discharge ionizes the sample in the gas phase | Less polar and more volatile compounds than ESI | Can analyze compounds not amenable to ESI. | Less sensitive than ESI for highly polar compounds. |
| MALDI | Laser desorption from a matrix | Large biomolecules, polymers | Can analyze very large molecules with minimal fragmentation. | Requires a suitable matrix, which can sometimes interfere with the analysis. |
Diagram 2: Decision Tree for Selecting an Ionization Technique
Caption: A decision-making guide for choosing the appropriate ionization method in mass spectrometry.
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
When an unambiguous, high-resolution three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[3][12] It provides precise information about bond lengths, bond angles, and absolute stereochemistry, leaving no room for doubt about the molecule's constitution and configuration.
The "Why" Behind the Crystal: The Prerequisite for Diffraction
The fundamental requirement for this technique is a high-quality single crystal. The ordered arrangement of molecules in a crystal lattice diffracts X-rays in a predictable pattern, which can then be used to calculate the electron density and, consequently, the atomic positions.
Experimental Workflow: From Crystal to Structure
-
Crystal Growth: This is often the most challenging and time-consuming step. It involves slowly precipitating the purified compound from a supersaturated solution. Various techniques like slow evaporation, vapor diffusion, and cooling can be employed.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. The diffracted X-rays are detected, and their intensities are recorded at different crystal orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.
Data Interpretation: Beyond a Pretty Picture
The final output is a 3D model of the molecule with precise atomic coordinates. Key parameters to evaluate the quality of the structure include:
-
R-factor (R₁): A measure of the agreement between the calculated and observed diffraction data. Lower values (typically < 0.05 for small molecules) indicate a better fit.
-
Goodness-of-fit (GOF): Should be close to 1 for a good refinement.
-
Electron Density Map: Visual inspection of the final electron density map should confirm the placement of all atoms.
Common Pitfalls and How to Avoid Them
-
Inability to Grow Crystals: Not all compounds crystallize easily. This is the primary limitation of the technique.
-
Poor Crystal Quality: Twinning, disorder, and small crystal size can lead to poor diffraction data and an unsolvable structure.
-
Incorrect Space Group Assignment: This can lead to an incorrect structure solution. Careful analysis of the diffraction data is crucial.
Table 3: Comparison of Structural Elucidation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | X-ray diffraction by a crystal lattice |
| Sample Phase | Solution | Gas phase (after ionization) | Solid (single crystal) |
| Information | Connectivity, stereochemistry, conformation in solution | Molecular weight, elemental formula, fragmentation | 3D structure, bond lengths/angles, absolute stereochemistry |
| Strengths | Provides detailed connectivity information, applicable to a wide range of soluble compounds. | High sensitivity, accurate mass determination. | Unambiguous 3D structure determination. |
| Limitations | Can be complex for large molecules, does not provide direct 3D structure. | Provides limited connectivity information, not all compounds ionize well. | Requires a high-quality single crystal, which can be difficult to obtain. |
Diagram 3: The Orthogonal Validation Workflow
Caption: A self-validating workflow integrating orthogonal analytical techniques.
Building a Self-Validating System: A Case Study Approach
Let's consider a hypothetical synthesized derivative, "Compound X," to illustrate the power of a self-validating workflow.
-
Initial Analysis (NMR and MS):
-
HRMS of Compound X gives an accurate mass corresponding to the elemental formula C₁₅H₁₇NO₃.
-
¹H and ¹³C NMR suggest the presence of a substituted aromatic ring, an ethyl ester, and several other aliphatic protons.
-
COSY, HSQC, and HMBC experiments allow for the assembly of a proposed structure.
-
-
Cross-Validation and Hypothesis Testing:
-
The proposed structure from NMR is consistent with the molecular formula from MS. This is the first level of validation.
-
The fragmentation pattern from MS/MS is then analyzed. Are the observed fragments consistent with the proposed structure? For example, the loss of a neutral fragment corresponding to ethanol would further support the presence of an ethyl ester.
-
NOESY data reveals through-space correlations that are consistent with the proposed relative stereochemistry.
-
-
The Ultimate Confirmation (X-ray Crystallography):
-
If Compound X can be crystallized, a single-crystal X-ray structure provides the definitive answer. The 3D structure from crystallography should be entirely consistent with the connectivity and stereochemistry deduced from NMR. Any discrepancies would necessitate a re-evaluation of the NMR data.
-
This iterative process of data acquisition, interpretation, and cross-validation between orthogonal techniques creates a robust, self-validating system that significantly increases the confidence in the assigned structure.
Conclusion: The Bedrock of Drug Discovery
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. iupac.org [iupac.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Efficiency of Synthesis Routes
In the fast-paced world of drug discovery and chemical research, the elegance of a synthetic route is not merely in its novelty, but in its efficiency, sustainability, and scalability. A route that is groundbreaking on the bench may prove to be a liability in production. Therefore, a rigorous, data-driven approach to benchmarking the efficiency of synthesis routes is not just good practice; it is a cornerstone of successful and responsible chemical innovation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare synthetic pathways, supported by established metrics and detailed experimental protocols.
Core Principles: The Metrics of Efficiency and "Greenness"
To move beyond anecdotal assessments of a "good" synthesis, we must employ a suite of quantitative metrics. These tools, born from the principles of green chemistry, provide a standardized language for evaluating and comparing the environmental and economic performance of chemical processes.[1][2]
Atom Economy: A Measure of Molecular Efficiency
Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[3][4] It is a fundamental concept in green chemistry, shifting the focus from reaction yield to the inherent efficiency of the transformation.[5][6]
Calculation: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[7]
A high atom economy signifies that the majority of the atoms in the starting materials are found in the product, minimizing the generation of byproducts.[3][5] Addition reactions, for instance, have a 100% atom economy in theory.[7]
Environmental Factor (E-Factor): Quantifying Waste
The E-Factor, developed by Roger Sheldon, provides a simple yet powerful measure of the total waste generated in a chemical process.[1][8] It is calculated as the ratio of the mass of waste to the mass of the desired product.[8][9]
Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[8]
A lower E-factor indicates a more environmentally friendly process with less waste to manage and dispose of.[2][8] The pharmaceutical industry has historically had high E-factors, often between 25 and 100, highlighting the significant opportunity for improvement through greener synthetic routes.[9]
Process Mass Intensity (PMI): A Holistic View of Material Usage
Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as a standard metric, Process Mass Intensity (PMI) offers a comprehensive assessment of the total mass of materials used to produce a specific mass of product.[10][11][12] This includes reactants, solvents, reagents, and process water.[10][13]
Calculation: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[10][11]
PMI provides a clear picture of the overall material efficiency of a process.[12] A lower PMI is indicative of a leaner, more sustainable, and cost-effective process.[12] The relationship between E-Factor and PMI is straightforward: E-Factor = PMI - 1.[14]
The EcoScale: A Semi-Quantitative, Multi-Parameter Approach
The EcoScale is a valuable tool for evaluating the overall greenness of a chemical reaction on a laboratory scale.[1][14] It assigns a score of 100 to an "ideal" reaction and then subtracts penalty points for non-ideal conditions.[1][14][15] These penalties are based on six parameters: yield, cost, safety, technical setup, energy, and workup/purification.[14][16] A higher EcoScale score (closer to 100) signifies a greener and more efficient process.[14][17]
A Framework for Route Selection
The selection of an optimal synthetic route is a multi-faceted decision that balances various factors. The "SELECT" criteria (Safety, Environmental, Legal, Economics, Control, and Throughput) provide a robust framework for this evaluation.[18]
Caption: A decision-making workflow for synthesis route selection based on the SELECT criteria.
Experimental Design for Robust Benchmarking
Accurate benchmarking requires high-quality experimental data. A well-designed experimental plan is crucial for gathering the necessary information to calculate the key performance metrics.
Reaction Monitoring and Kinetic Analysis
Understanding reaction kinetics is fundamental to process optimization. Several analytical techniques can provide real-time insights into the progress of a reaction.[19][20]
Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standards: Prepare standard solutions of known concentrations for all reactants, intermediates, and the final product in a suitable solvent.
-
Method Development: Develop an HPLC method capable of separating all key components of the reaction mixture. A C18 column is often a good starting point for many organic molecules.
-
Calibration: Inject the standard solutions to generate calibration curves for each component, plotting peak area against concentration.
-
Sampling: At regular intervals during the reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further transformation. This can be achieved by rapid cooling or by adding a chemical quencher.
-
Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase to a concentration within the range of the calibration curves.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: Use the calibration curves to determine the concentration of each component at different time points, allowing for the determination of reaction kinetics.
Yield Determination and Purity Analysis
Accurate determination of yield and purity is essential for calculating efficiency metrics and ensuring the quality of the final product.
Protocol 2: Yield and Purity Determination by HPLC [18]
-
Final Reaction Sample: At the completion of the reaction, obtain a homogenous sample of the crude reaction mixture.
-
Standard Preparation: Prepare a standard solution of the pure product at a known concentration.
-
Sample Preparation: Accurately weigh a portion of the crude reaction mixture and dissolve it in a known volume of a suitable solvent.
-
HPLC Analysis: Analyze both the standard and the sample solutions using a validated HPLC method.
-
Yield Calculation: Compare the peak area of the product in the sample chromatogram to the peak area of the standard to determine the concentration and, subsequently, the yield of the reaction.[18]
-
Purity Calculation: Calculate the purity of the product by dividing its peak area by the total area of all peaks in the chromatogram.[18]
Impurity Profiling
Identifying and quantifying impurities is crucial for process control and regulatory compliance.
Protocol 3: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS) [18]
-
Sample Preparation: Prepare a sample of the final product as you would for HPLC analysis.
-
LC-MS Analysis: Inject the sample into an LC-MS system. The liquid chromatograph separates the product from its impurities, and the mass spectrometer provides mass-to-charge ratio data for each component.[18]
-
Impurity Identification: Use the mass spectral data to identify known and unknown impurities by comparing their mass-to-charge ratios with a database or by fragmentation analysis.[18]
-
Quantification: For quantitative analysis of specific impurities, use HPLC with reference standards for each impurity.[18]
Case Study: A Comparative Analysis of Sildenafil (Viagra™) Synthesis
The synthesis of Sildenafil Citrate (Viagra™) is a well-documented example of how green chemistry principles can lead to a more efficient and environmentally benign manufacturing process.[17][21]
The Original vs. The "Green" Route
The original commercial synthesis of Sildenafil was a linear, multi-step process that, while effective, was not optimal in terms of efficiency and waste generation.[21] A later, "greener" route was developed that significantly improved upon the original process.
The following table provides a comparative summary of the two routes for the synthesis of Sildenafil.
| Key Performance Indicator (KPI) | Original Route | "Green" Route | Significance of Improvement |
| Overall Yield (%) | ~4.2% | Significantly Higher | Higher yield directly translates to lower cost of goods. |
| Number of Synthetic Steps | 11 | Reduced | Fewer steps lead to shorter cycle times and reduced manufacturing complexity. |
| E-Factor | High | ~6 kg waste/kg product | A drastic reduction in waste generation, leading to a more sustainable process.[17] |
| Solvent Usage | Use of chlorinated solvents | Elimination of chlorinated solvents | Improved environmental and safety profile. |
| Reagents | Use of noxious reagents | Milder and safer reagents | Reduced process hazards and environmental impact. |
Visualizing the Improvement: A Workflow Comparison
The following diagram illustrates the streamlined nature of the greener synthesis route compared to the original, more linear approach.
Caption: A simplified comparison of the linear original synthesis versus the more convergent and efficient green synthesis route.
Conclusion
Benchmarking the efficiency of synthesis routes is an indispensable activity in modern chemical research and development. By moving beyond simple yield calculations and embracing a holistic suite of metrics such as Atom Economy, E-Factor, PMI, and the EcoScale, scientists can make more informed, data-driven decisions. The adoption of these principles not only leads to more economically viable and scalable processes but also aligns with the critical imperative of sustainable and environmentally responsible science. The systematic application of these metrics, supported by robust experimental validation, will undoubtedly pave the way for the next generation of innovative and efficient chemical syntheses.
References
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. Atom economy - Wikipedia [en.wikipedia.org]
- 4. Atom Economy | Formula & Examples - Video | Study.com [study.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 7. savemyexams.com [savemyexams.com]
- 8. E Factor Measurement → Area → Sustainability [energy.sustainability-directory.com]
- 9. youtube.com [youtube.com]
- 10. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 11. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 13. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EcoScale, a semi-quantitative tool to select an organic preparation based on economical and ecological parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. edisco.it [edisco.it]
- 21. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Amino-3-bromopicolinonitrile
For Immediate Reference: A Procedural Overview for Safe Disposal
The proper disposal of 6-Amino-3-bromopicolinonitrile, a halogenated nitrogen-containing heterocyclic compound, is a critical component of laboratory safety and environmental responsibility.[1] This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its associated waste streams. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is classified as a hazardous substance, and understanding its specific risk profile is the foundation of our disposal strategy.[2]
-
Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4][5]
-
Environmental Hazards: As a brominated organic compound, it has the potential to be persistent and bioaccumulative in the environment.[6] Brominated compounds can be very toxic to aquatic life with long-lasting effects.[7] Therefore, direct release into the environment must be strictly avoided.[7][8]
-
Reactivity: It is incompatible with strong oxidizing agents and strong acids.[8][9] Contact with these substances could lead to vigorous reactions, generating heat and potentially hazardous fumes.
Due to these hazards, this compound is considered a "Particularly Hazardous Substance" under the OSHA Laboratory Standard.[10] This designation necessitates additional safety precautions and a well-defined Chemical Hygiene Plan (CHP) for its handling and disposal.[10][11]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[12][13] | Protects against splashes and airborne particles that can cause serious eye damage.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[14] | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[3][4] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[12] | Necessary when handling the powder outside of a fume hood to prevent inhalation.[3][4] |
III. Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe disposal of this compound and its associated waste.
Figure 1. Decision workflow for the proper disposal of this compound waste streams.
Step 1: Waste Identification and Segregation
-
Pure Compound (Solid Waste): Any unused or expired this compound solid should be treated as hazardous chemical waste.
-
Solutions (Liquid Waste): Solutions containing this compound must be collected as hazardous liquid waste. Do not sewer this waste.[8][15]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, are considered contaminated waste.
Step 2: Packaging and Labeling
Proper packaging and labeling are crucial for the safe handling and transport of hazardous waste.
-
Solid Waste:
-
Place the solid compound in a clean, dry, and chemically compatible container with a secure screw-top lid.
-
Affix a hazardous waste label to the container. The label must include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.[16]
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
Label the container clearly with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
-
-
Contaminated Materials:
-
Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag.
-
It is good practice to double-bag these materials to prevent leaks and tears.
-
Step 3: Storage
-
Store all packaged hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
This storage area should be clearly marked with appropriate hazard signage.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[17][18]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Never attempt to treat or dispose of this chemical waste through conventional means such as incineration without proper industrial-grade equipment or by flushing it down the drain.[17]
IV. Decontamination Procedures: Ensuring a Safe Workspace
For Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleaning materials as contaminated waste.
For Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
Decontamination of Equipment:
-
Non-disposable equipment should be thoroughly rinsed with an appropriate solvent, followed by a wash with soap and water.
-
Collect all rinsate as hazardous liquid waste.
V. Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][12] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[9][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[20]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[11]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
References
- 1. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 6-Bromopicolinonitrile, CAS No. 122918-25-6 - iChemical [ichemical.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. reddit.com [reddit.com]
- 15. ashp.org [ashp.org]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 18. echemi.com [echemi.com]
- 19. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 20. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 6-Amino-3-bromopicolinonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 6-Amino-3-bromopicolinonitrile, grounded in an understanding of its chemical nature and potential hazards. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety protocols are an integral part of your experimental design.
Hazard Profile Analysis: An Evidence-Based Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for the exact isomer this compound (CAS No. 884541-48-4) is not always readily available, we can construct a reliable hazard profile by examining its structural analogues. This is a standard and necessary practice in a research environment. The molecule combines a pyridine ring, an amino group, a bromine atom, and a nitrile group, each contributing to its potential reactivity and toxicity.
By analyzing data from closely related isomers, we can anticipate the primary hazards and establish a conservative, safety-first protocol.
| Compound Name | CAS Number | Key Hazards | Hazard Statements |
| 6-Bromopicolinonitrile | 122918-25-6 | Harmful if swallowed, Skin/Eye Irritation, Respiratory Irritation | H302, H315, H319, H335[1][2] |
| 3-Amino-5-bromopicolinonitrile | 573675-27-1 | Toxic if swallowed | H301[3][4][5] |
Projected Hazard Assessment for this compound:
Based on this data, it is imperative to treat this compound as a compound that is acutely toxic if swallowed, a skin and eye irritant, and a potential respiratory irritant . All handling procedures must be designed to mitigate these specific risks.
The Core PPE Ensemble: Your First Line of Defense
Personal Protective Equipment (PPE) is more than a uniform; it is a system of engineered controls designed to isolate you from the chemical hazards identified above.
Primary Barrier: Skin and Body Protection
-
Gloves: The default choice for handling this compound in solid form or in common laboratory solvents should be Nitrile Gloves . Nitrile offers broad protection against a wide array of chemicals, including acids, bases, and solvents, and is particularly effective for nitrile-containing compounds.[6][7][8][9] Unlike latex, nitrile gloves are hypoallergenic and generally offer superior chemical and puncture resistance.[6][8]
-
The Causality: The primary function of the glove is to prevent skin contact, mitigating the risk of irritation (H315) and dermal absorption. Since this compound is a solid, you will likely dissolve it in a solvent. Therefore, your glove choice must be compatible with the solvent as well. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for the solvents you are using. For prolonged or high-exposure scenarios, consider double-gloving or using a heavier-duty gauntlet.
-
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory. It provides a removable barrier to protect your skin and personal clothing from accidental splashes and spills.
Critical Sensory Protection: Eye and Face Shields
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes.
-
The Causality: This is a non-negotiable control against the serious eye damage/irritation hazard (H318/H319).[1] Goggles protect against direct splashes, aerosolized particles, and vapors that can cause severe and irreversible harm.
-
-
Face Shield (Task-Dependent): When handling larger quantities (>1g) of the powder or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), wear a face shield in addition to your chemical splash goggles.
Inhalation Hazard Mitigation: Respiratory Protection
-
Engineering Controls as the Primary Method: All handling of this compound must be performed inside a certified laboratory chemical fume hood .[10][11] This is the most critical engineering control for preventing respiratory exposure to powders or vapors (H335).
-
Respiratory Protection (Task-Dependent): A respirator is typically not required if all work is conducted within a properly functioning fume hood. However, if you are weighing large quantities of the powder outside of a containment hood or responding to a spill, respiratory protection may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit testing.
Operational Protocol: From Benchtop to Disposal
A safe experiment begins long before the chemical is handled. Follow this step-by-step protocol to ensure safety at every stage.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Locate Safety Equipment: Know the exact location of the nearest safety shower, eyewash station, and fire extinguisher.[10][12]
-
Assemble Your PPE: Don your lab coat, chemical splash goggles, and nitrile gloves before entering the designated handling area.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent material (such as sand or vermiculite), a sealed container for waste, and appropriate PPE is readily accessible.[10][12]
-
Designate Waste Container: Prepare a clearly labeled, sealed hazardous waste container for all contaminated solids and solutions.[13]
Step-by-Step Handling Procedure
-
Transportation: Transport the chemical container in a secondary, shatter-proof container.
-
Work Surface: Conduct all work on a clean, non-porous surface (such as a chemical-resistant tray or mat) within the fume hood to contain any potential spills.
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If using an external balance, weigh the smallest amount necessary and carefully transport it in a sealed container back to the hood.
-
Dissolution & Transfer: Use pipettes or spatulas appropriate for the scale of your work. Perform all transfers and additions of solvents slowly to avoid splashing and aerosol generation. Keep containers tightly closed when not in use.[11]
-
Post-Handling Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate all equipment that came into contact with the chemical.
-
Glove Removal & Hand Washing: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container. Immediately wash your hands thoroughly with soap and water.[12][14]
Spill Management
-
Alert & Evacuate: Alert colleagues in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab.
-
Contain: For small spills inside a fume hood, use an absorbent material like vermiculite or sand to cover the spill.[10]
-
Clean-Up: Wearing your full PPE, carefully sweep the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and wipe it down.
-
Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.
Waste Disposal
-
Segregation: Do not mix waste streams. All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be collected in a dedicated hazardous waste container.[13]
-
Labeling: The waste container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Regulations: All chemical waste disposal must adhere strictly to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.[15]
Workflow Visualization: A Safety-First Pathway
The following diagram illustrates the complete, safety-integrated workflow for handling this compound.
Caption: End-to-end workflow for handling this compound.
References
- 1. ichemical.com [ichemical.com]
- 2. 122918-25-6|6-Bromopicolinonitrile|BLD Pharm [bldpharm.com]
- 3. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-アミノ-5-ブロモピコリノニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. nj.gov [nj.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
